Product packaging for Holmium-166(Cat. No.:CAS No. 13967-65-2)

Holmium-166

Cat. No.: B1195350
CAS No.: 13967-65-2
M. Wt: 165.93229 g/mol
InChI Key: KJZYNXUDTRRSPN-OUBTZVSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Holmium-166 (Ho-166) is a beta-emitting radionuclide with a half-life of 26.8 hours, making it a versatile tool for therapeutic research applications in oncology and beyond . Its decay is characterized by high-energy beta particles (Eβmax = 1.85 MeV) with a mean tissue penetration of 2.5 mm (maximum 9 mm), which are responsible for its therapeutic cytotoxic effects . Additionally, Ho-166 emits gamma photons (81 keV), enabling post-administration imaging and dosimetry via Single-Photon Emission Computed Tomography (SPECT) . A key research advantage is its paramagnetic nature, which allows for direct visualization and quantification of its distribution using Magnetic Resonance Imaging (MRI), facilitating high-resolution, multi-modal tracking in preclinical and clinical studies . The primary research application of this compound is in locoregional therapy for liver malignancies . It is encapsulated in poly-L-lactic acid (PLLA) microspheres (commercially known as QuiremSpheres™) for Transarterial Radioembolization (TARE), also known as Selective Internal Radiation Therapy (SIRT) . In this procedure, microspheres are delivered intra-arterially to hepatic tumors, where they lodge in the tumor vasculature, delivering a targeted, high-dose of radiation while largely sparing healthy tissue. A significant feature for study design is the use of an identical, low-activity "scout" dose (QuiremScout™), which allows researchers to accurately predict microsphere biodistribution and perform patient-specific treatment planning before administering the therapeutic activity, a notable advantage over surrogate markers like 99mTc-MAA . Beyond hepatic applications, this compound shows significant research potential in other areas. When chelated with bone-seeking ligands like DOTMP or EDTMP, Ho-166 can be investigated for targeted radiotherapy of bone metastases and for bone marrow ablation in conditions like multiple myeloma . Its utility is also being explored in direct intratumoral injections, as a component in patches for skin cancer, and in the development of labelled antibodies and nanoparticles for targeted oncological research . WARNING: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic human or veterinary use. The safety and efficacy of this compound for human use have not been established for all applications and are subject to clinical investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Ho B1195350 Holmium-166 CAS No. 13967-65-2

Properties

CAS No.

13967-65-2

Molecular Formula

Ho

Molecular Weight

165.93229 g/mol

IUPAC Name

holmium-166

InChI

InChI=1S/Ho/i1+1

InChI Key

KJZYNXUDTRRSPN-OUBTZVSYSA-N

SMILES

[Ho]

Isomeric SMILES

[166Ho]

Canonical SMILES

[Ho]

Synonyms

166Ho radioisotope
Ho-166 radioisotope
Holmium-166

Origin of Product

United States

Fundamental Nuclear and Decay Characteristics of Holmium 166

Nuclear Structure and Isotopic Properties Relevant to Holmium-166 Research

The nucleus of this compound contains 67 protons and 99 neutrons, resulting in a mass number of 166. chemlin.orgmirdsoft.org It is characterized by a half-life of 26.8 hours. nih.govnih.gov This relatively short half-life is advantageous in many research contexts as the isotope decays to the stable daughter nuclide Erbium-166 (¹⁶⁶Er) within a manageable timeframe. nih.gov

Below is a table summarizing the fundamental nuclear properties of this compound.

PropertyValue
Symbol ¹⁶⁶Ho
Atomic Number (Z) 67
Mass Number (A) 166
Neutron Number (N) 99
Half-life (T½) 26.808 (20) hours lnhb.fr
Decay Mode Beta Minus (β⁻) nih.govlnhb.fr
Daughter Isotope ¹⁶⁶Er (stable) nih.govlnhb.fr
Q-value (β⁻ decay) 1853.8 (8) keV lnhb.fr

Decay Scheme and Emission Spectrum Analysis for Research Applications

This compound undergoes 100% beta-minus (β⁻) decay, transforming into the stable isotope Erbium-166. lnhb.fr This decay process does not proceed directly to the ground state of ¹⁶⁶Er in all instances; rather, it populates several of its excited nuclear states. The subsequent de-excitation of these levels results in the emission of gamma rays and conversion electrons, creating a complex emission spectrum. nih.govlnhb.fr

The therapeutic potential of ¹⁶⁶Ho stems from its emission of high-energy beta particles. The decay involves multiple beta branches, with the two most prominent transitions having maximum energies of 1773.2 keV and 1853.8 keV, which together account for over 98% of all decays. nih.govlnhb.fr These energetic electrons have a limited range in tissue, depositing their energy locally. mdpi.com The average energy of all emitted electrons is approximately 0.696 MeV. mirdsoft.org

The table below details the principal beta decay branches of this compound.

TransitionMaximum Energy (keV)Average Energy (keV)Probability per Decay (%)Nature of Transition
β⁻ 0,0 1853.8 (8)628.0 (25)48.4 (8)1st Forbidden lnhb.fr
β⁻ 0,1 1773.2 (8)599.21 (28)50.2 (8)Unique 1st Forbidden lnhb.fr
β⁻ 0,4 393.8 (8)118.7 (3)0.953 (21)1st Forbidden lnhb.fr
β⁻ 0,6 191.4 (8)54.3 (2)0.296 (5)Allowed lnhb.fr

Concurrent with its beta emission, ¹⁶⁶Ho emits gamma photons, which are crucial for imaging and detection. The most prominent and widely utilized gamma ray has an energy of 80.57 keV (often rounded to 81 keV) with an emission probability of approximately 6.6%. nih.govlnhb.fr This particular photon energy is suitable for imaging with single-photon emission computed tomography (SPECT) cameras, allowing for the visualization of the isotope's distribution. nih.govnih.gov The emission spectrum also contains several higher-energy gamma rays, such as those at 1379.4 keV and 1581.8 keV, though they have significantly lower emission probabilities. nih.govnih.gov These high-energy photons can contribute to scatter, which is a consideration in quantitative imaging analysis. researchgate.netresearchgate.net

A summary of the most significant gamma emissions from the decay of this compound is provided below.

Energy (keV)Probability per Decay (%)
80.5776 (20)6.605 (28) lnhb.fr
1379.447 (6)0.905 (6) lnhb.fr
1581.849 (5)0.1789 (14) lnhb.fr
674.125 (8)0.0193 (11) lnhb.fr
705.326 (6)0.0134 (30) lnhb.fr
785.903 (6)0.01187 (24) lnhb.fr

Internal conversion is a competing process to gamma emission, where the de-excitation energy of the ¹⁶⁶Er nucleus is transferred directly to an orbital electron, causing its ejection from the atom. These conversion electrons are monoenergetic and contribute to the total energy deposited by the radionuclide. The most significant internal conversion occurs for the 80.5776 keV transition from the first excited state of ¹⁶⁶Er. The process results in the emission of electrons from various atomic shells (K, L, M, etc.).

The table below lists the energies and probabilities of conversion electrons for the 80.5776 keV transition.

Electron SourceEnergy (keV)Probability per 100 Decays
ce-K 23.0516 (20)4.87 (4) lnhb.fr
ce-L1 71.2996 (20)0.721 (6) lnhb.fr
ce-L2 72.2266 (20)0.1309 (11) lnhb.fr
ce-L3 78.7778 (20)0.0656 (6) lnhb.fr
ce-M (Total) 78.1-79.10.220 (2) lnhb.fr

Theoretical Considerations of Nuclear Transformations Involving this compound

The nuclear transformation of ¹⁶⁶Ho to ¹⁶⁶Er via beta decay is governed by the selection rules of nuclear physics, which dictate the probability of a given transition. The character of these transitions can be classified based on the change in nuclear spin and parity between the initial and final states. This classification is often quantified by the log ft value, where a lower value indicates a more "allowed" or probable transition.

The decay of ¹⁶⁶Ho is characterized by "forbidden" transitions. For instance, the two most probable beta decays are classified as "1st Forbidden" and "Unique 1st Forbidden". lnhb.fr These classifications imply that the transitions involve a change in nuclear spin and/or parity that is disfavored by the simplest selection rules. Despite being "forbidden," these are the dominant decay pathways for ¹⁶⁶Ho, highlighting the specific nuclear structure of the parent and daughter nuclei. The study of these forbidden decays provides valuable data for refining theoretical models of nuclear structure and the weak nuclear force that governs beta decay.

Production Methodologies and Radiochemical Processing of Holmium 166

Reactor-Based Production Routes for Holmium-166

The most common method for producing ¹⁶⁶Ho is through neutron irradiation in a nuclear reactor. nist.gov This process involves the capture of a neutron by a stable target material, leading to the formation of the desired radioactive isotope.

The production of ¹⁶⁶Ho via neutron activation follows the nuclear reaction ¹⁶⁵Ho(n,γ)¹⁶⁶Ho. viamedica.pliaea.org In this process, a stable holmium-165 (¹⁶⁵Ho) nucleus captures a thermal neutron (n), becomes excited, and then de-excites by emitting a gamma ray (γ), thereby transforming into ¹⁶⁶Ho. A key advantage of this method is that ¹⁶⁵Ho is the only stable isotope of holmium, with a natural abundance of 100%. nih.govuu.nl This simplifies the production process as it eliminates the need for costly isotopic enrichment of the target material and complex chemical purification steps to separate it from other isotopic by-products. nih.gov

However, a potential impurity in this production route is the metastable isomer, holmium-166m (¹⁶⁶ᵐHo), which has a very long half-life of approximately 1,200 years. isotopes.goviaea.org The amount of ¹⁶⁶ᵐHo produced is significantly less than ¹⁶⁶Ho. nih.gov

Optimization of ¹⁶⁶Ho production involves careful consideration of irradiation time and neutron flux. Studies have shown that the specific activity of ¹⁶⁶Ho increases with both longer irradiation times and higher neutron fluxes. iaea.org However, for thermally sensitive target materials, such as polymer-based microspheres, high neutron fluxes can cause significant damage. snmjournals.org Therefore, a balance must be struck to achieve clinically relevant quantities of ¹⁶⁶Ho while maintaining the integrity of the carrier material. snmjournals.org

The selection and preparation of the target material are critical for the successful production of ¹⁶⁶Ho for medical applications. The chemical form of the holmium target can vary, with holmium oxide (Ho₂O₃) being a common choice. iaea.org This compound can be irradiated in quartz ampoules within sealed aluminum containers. iaea.org For applications like microsphere-based therapies, holmium is incorporated into materials such as poly-L-lactic acid (PLLA) or chitosan (B1678972). iaea.orgnih.govopenmedscience.com

For instance, in the production of ¹⁶⁶Ho-loaded PLLA microspheres, a holmium complex is first integrated into the polymer matrix. nih.gov These non-radioactive microspheres are then irradiated in a nuclear reactor to activate the ¹⁶⁵Ho to ¹⁶⁶Ho. nih.govopenmedscience.com This two-step process offers the advantage of preparing the microspheres without the need to handle hazardous radioactive materials initially. nih.gov The preparation of these microspheres involves techniques like solvent evaporation, where parameters such as stirring rate and temperature are controlled to achieve the desired particle size. uu.nl

Similarly, neutron-activatable holmium-containing mesoporous silica (B1680970) nanoparticles have been developed as potential therapeutic agents. snmjournals.org In this approach, ¹⁶⁵Ho is adsorbed onto the silica nanoparticles, which are then irradiated to produce ¹⁶⁶Ho-MSNs. snmjournals.org The stability of these nanoparticles is crucial to ensure that the ¹⁶⁶Ho is retained within the matrix after administration. snmjournals.org

The yield of ¹⁶⁶Ho is directly dependent on several irradiation parameters, including neutron flux, irradiation time, and the quantity of the target material. Research has demonstrated that sufficient therapeutic activities of ¹⁶⁶Ho can be produced even in research reactors with moderate neutron fluxes. iaea.org

For example, irradiating samples of Ho₂O₃ at a thermal neutron flux of approximately 1.0 x 10¹³ n/cm²·s for one hour can produce viable quantities of ¹⁶⁶Ho. iaea.org In another instance, dry ¹⁶⁵Ho-MSNs were irradiated in a reactor with a thermal neutron flux of about 5.5 × 10¹² n/cm²·s for periods ranging from 1 to 18 hours. snmjournals.org To achieve high specific activity, especially for distribution to distant facilities, higher neutron fluxes are necessary. snmjournals.org However, this can lead to thermal damage to the target material, particularly for polymer-based microspheres. snmjournals.org

To mitigate thermal damage, strategies such as using lead shielding during irradiation have been successfully employed. snmjournals.org This allows for the production of high activities of ¹⁶⁶Ho while preserving the integrity of the microspheres. snmjournals.org Optimization studies have shown that for PLLA microspheres, irradiation in a polyethylene (B3416737) vial with a relatively low neutron flux of 5x10¹³ cm⁻² s⁻¹ for one hour can yield significant amounts of activity if the microspheres are free of water. researchgate.net

Irradiation FacilityTarget MaterialNeutron Flux (n/cm²·s)Irradiation TimeResulting ActivityReference
IEA-R1 ReactorHo₂O₃1.0 x 10¹³1 hourFeasible for therapeutic doses iaea.org
PULSTAR Reactor¹⁶⁵Ho-MSNs~5.5 x 10¹²1-18 hoursQuantifiable ¹⁶⁶Ho snmjournals.org
McMaster Nuclear ReactorPLA microspheres4-10 x 10¹²4-9 hours30-45 GBq/dose snmjournals.org
LWR-15 nuclear reactor¹⁶⁵Ho~10¹⁴Not specifiedSufficient for treatment viamedica.pl

Radionuclide Generator Systems for this compound

An alternative to direct reactor production of ¹⁶⁶Ho is the use of a radionuclide generator system. This method provides a source of no-carrier-added ¹⁶⁶Ho, which has a higher specific activity. radiologykey.com

The most studied generator system for ¹⁶⁶Ho is the dysprosium-166/holmium-166 (¹⁶⁶Dy/¹⁶⁶Ho) generator. d-nb.info In this system, the parent radionuclide, ¹⁶⁶Dy (with a half-life of 81.6 hours), is produced in a reactor via a double neutron capture reaction on enriched dysprosium-164 (B84499) (¹⁶⁴Dy). d-nb.infoiaea.org The ¹⁶⁶Dy then decays via beta emission to the daughter radionuclide, ¹⁶⁶Ho. d-nb.info

The separation of ¹⁶⁶Ho from ¹⁶⁶Dy presents a challenge due to their similar chemical properties as lanthanides. radiologykey.comiaea.org Chromatographic methods have been developed to achieve this separation. One approach involves using high-performance liquid chromatography (HPLC) with a reversed-phase ion-exchange column, such as Dowex AG 50WX12 or Aminex A5 cation exchangers. radiologykey.com The elution is performed with α-hydroxyisobutyric acid (α-HIB). radiologykey.com Another method utilizes an Eichrom Ln resin with elution by dilute nitric acid. radiologykey.com

These generator systems can provide a continuous supply of ¹⁶⁶Ho for clinical use. The concept of an in vivo generator has also been explored, where ¹⁶⁶Dy is administered and decays to ¹⁶⁶Ho at the target site. d-nb.inforesearchgate.net

While the ¹⁶⁶Dy/¹⁶⁶Ho generator is the primary system investigated for ¹⁶⁶Ho production, the concept of in vivo generators extends to various delivery vehicles. Research has been conducted on incorporating ¹⁶⁶Dy into chitosan microspheres. iaea.org These microspheres absorb the ¹⁶⁶Dy, which then decays to ¹⁶⁶Ho within the microsphere matrix. The stability of such systems is crucial to prevent leakage of the daughter radionuclide. iaea.org

Studies on ¹⁶⁶Dy/¹⁶⁶Ho hydroxide (B78521) macroaggregates have also been performed for applications like radiation synovectomy. researchgate.net These studies have shown high retention of the radionuclides in the target joint, suggesting the feasibility of this approach. researchgate.net The development of such alternative generator concepts aims to improve the targeted delivery and therapeutic efficacy of ¹⁶⁶Ho.

Radiochemical Separation and Purification Techniques for this compound

The production of this compound (¹⁶⁶Ho) for scientific and medical applications necessitates rigorous separation and purification processes. These techniques are critical for isolating ¹⁶⁶Ho from the irradiated target materials, by-products, and other contaminants to ensure high radiochemical and radionuclidic purity. The choice of method often depends on the production route, whether it is the direct neutron irradiation of stable Holmium-165 or the indirect production from an irradiated Dysprosium-164 target.

Separation from Irradiated Target Materials and Contaminants

The separation of ¹⁶⁶Ho from its parent or target material is a significant challenge due to the chemical similarity of lanthanides. When ¹⁶⁶Ho is produced indirectly from the decay of Dysprosium-166 (¹⁶⁶Dy), the primary goal is to separate the trace amounts of ¹⁶⁶Ho from the bulk dysprosium target. kns.org This process yields "no-carrier-added" ¹⁶⁶Ho, which possesses a high specific activity. tums.ac.ir

Chromatographic methods are the cornerstone of ¹⁶⁶Ho separation. kns.org

Ion-Exchange Chromatography : This technique has been effectively demonstrated for separating carrier-free ¹⁶⁶Ho from irradiated Dysprosium oxide (Dy₂O₃) targets. osti.goviaea.org One established method utilizes a high-performance liquid chromatography (HPLC) system with cation exchange resins like Aminex-A5 or Dowex AG 50WX12. osti.gov Using α-hydroxy-isobutyric acid (α-HIBA) as an eluent at a controlled pH, a quantitative separation between Ho and Dy can be achieved. osti.goviaea.org This process can yield carrier-free ¹⁶⁶Ho with a radiochemical yield of 95% and a dysprosium breakthrough of less than 0.1% within approximately two hours. osti.goviaea.org A subsequent purification step on a small cation-exchange column is often employed to remove the chelating agent. osti.gov

Extraction Chromatography (EXC) : This is another robust method for separating ¹⁶⁶Ho. tums.ac.ir It involves using a resin impregnated with an organic extractant. For instance, LN resin, which contains 2-ethylhexyl 2-ethylhexylphosphonic acid (HEH[EHP]), has been used to separate no-carrier-added ¹⁶⁶Ho from neutron-irradiated natural dysprosium targets. tums.ac.ir By using nitric acid (HNO₃) as the eluent, a quantitative separation can be achieved, resulting in ¹⁶⁶HoCl₃ with a radionuclide purity exceeding 99.9%. tums.ac.ir Studies have shown that varying the concentration of nitric acid can effectively separate dysprosium and holmium, achieving 100% pure ¹⁶⁶Ho. scielo.org.mx A preliminary study using LN resin and nitric acid solutions of varying concentrations obtained ¹⁶⁶Ho with a radionuclide purity of 100%. aip.org

To obtain truly carrier-free ¹⁶⁶Ho, a two-step separation process is often necessary. kns.org The first step involves separating the dysprosium fraction from the irradiated target. kns.org After a period to allow for the radioactive equilibrium to be re-established (as ¹⁶⁶Dy decays to ¹⁶⁶Ho), a second separation is performed to collect the newly formed, no-carrier-added ¹⁶⁶Ho. kns.org

Interactive Data Table: this compound Separation Techniques

Separation Method Resin/Stationary Phase Eluent/Mobile Phase Separation Efficiency/Yield Source
Ion-Exchange Chromatography Aminex-A5 / Dowex AG 50WX12 0.085 M α-HIBA (pH 4.3) 95% radiochemical yield osti.goviaea.org
Extraction Chromatography LN2 Resin (HEH[EHP]) 1.5 M HNO₃ 76% separation yield tums.ac.ir
Extraction Chromatography Not Specified 1.4 M and 3 M HNO₃ 100% efficiency scielo.org.mx

Post-Production Radiochemical Purity Assessment Methodologies

Following separation and purification, the radiochemical purity of the final ¹⁶⁶Ho product must be rigorously assessed. This quality control step ensures that the holmium is in the desired chemical form and is free from radioactive and chemical impurities. tums.ac.ir

Thin-Layer Chromatography (TLC) : Instant Thin-Layer Chromatography (ITLC) is a widely used method to determine the radiochemical purity of ¹⁶⁶Ho-labeled compounds. iaea.orgresearchgate.net This technique separates the desired radiolabeled complex from any unbound, free ¹⁶⁶Ho. For example, in the quality control of a ¹⁶⁶Ho-chitosan complex, ITLC was used with a developing solvent of methanol, water, and acetic acid (49:49:2). iaea.org In this system, the ¹⁶⁶Ho-chitosan complex (¹⁶⁶Ho-CHICO) had an Rf value of 0.3, while free ¹⁶⁶Ho had an Rf value of 0.9, allowing for clear differentiation and quantification. iaea.org Similarly, ITLC using ITLC/SG strips and an EDTA solution as the solvent has been used to check the purity of ¹⁶⁶Ho ferric hydroxide macroaggregates. researchgate.net Successful preparations typically achieve a radiochemical purity greater than 99%. tums.ac.irresearchgate.netbvsalud.org

Gamma Spectroscopy : To determine the radionuclidic purity, gamma spectroscopy is the standard method. plos.org This involves using a high-purity germanium (HPGe) detector to analyze the gamma-ray emissions from the sample. plos.org The resulting energy spectrum is compared to reference data for ¹⁶⁶Ho to confirm its identity and to ensure that no other gamma-emitting radionuclides are present. plos.org For a batch of ¹⁶⁶Ho-acetylacetonate microspheres, analysis by gamma spectroscopy confirmed that no peaks other than those from ¹⁶⁶Ho were detectable after neutron activation. plos.org High radionuclide purity of over 99.9% is consistently reported for produced ¹⁶⁶Ho. tums.ac.iriaea.org

Interactive Data Table: Purity Assessment Methods for this compound

Assessment Method Principle Application/Typical Result Source
Instant Thin-Layer Chromatography (ITLC) Separation based on differential migration of chemical species on a stationary phase. Determines radiochemical purity by separating labeled complex from free ¹⁶⁶Ho. Purity often >99%. tums.ac.iriaea.orgresearchgate.netresearchgate.net

Radiochemistry and Ligand Design for Holmium 166 Complexation

Coordination Chemistry Principles of Holmium-166

The development of effective radiopharmaceuticals based on the radioisotope this compound (¹⁶⁶Ho) is intrinsically linked to a deep understanding of its coordination chemistry. The ability to form stable complexes with various ligands is paramount to ensure that the radioisotope is delivered to the target site in vivo without significant leaching or dissociation. google.comresearchgate.net

Chelation Principles and Metal-Ligand Interactions in this compound Complexes

As a member of the lanthanide series, holmium typically exists in the +3 oxidation state in aqueous solutions, forming the Ho³⁺ ion. wikipedia.org The coordination chemistry of Ho(III) is characterized by its large ionic radius and the predominantly ionic nature of its bonding with ligands. This is due to the effective shielding of the 4f electrons by the outer 5s and 5p electron shells. orientjchem.orgsemanticscholar.org Consequently, the metal-ligand interactions are primarily electrostatic and are less influenced by the geometric constraints often seen with d-block transition metals. libretexts.org

The chelation of this compound involves the formation of multiple coordinate bonds between the Ho³⁺ ion and a single multidentate ligand, known as a chelator. This process results in the formation of a stable, ring-like structure called a chelate. The stability of these complexes is crucial for their use in radiopharmaceuticals, as it prevents the release of free ¹⁶⁶Ho³⁺ into the body, which could lead to undesirable accumulation in non-target tissues like bone. google.com

The nature of the donor atoms: Oxygen and nitrogen are common donor atoms in chelators for lanthanides. The electronegativity and basicity of these donor atoms play a significant role in the stability of the resulting complex.

The chelate ring size: Generally, five- or six-membered chelate rings are the most stable.

The number of chelate rings: The "chelate effect" describes the enhanced stability of a complex containing one or more chelate rings compared to a complex with analogous monodentate ligands. The "macrocyclic effect" further explains the increased stability of complexes with macrocyclic ligands compared to their acyclic counterparts. google.com

Influence of Oxidation States on this compound Complexation Behavior

While holmium is most commonly found in the +3 oxidation state, other oxidation states such as +2, +1, and 0 can exist under specific conditions. wikipedia.org However, in the context of radiopharmaceutical applications in aqueous environments, the +3 oxidation state is the most relevant and stable. wikipedia.orgsckcen.be The complexation behavior of this compound is therefore almost exclusively centered around the chemistry of the Ho³⁺ ion.

The trivalent state dictates the types of ligands that will form stable complexes. Hard Lewis acids, like Ho³⁺, prefer to bind with hard Lewis bases, which include ligands with oxygen and nitrogen donor atoms. This preference guides the design of chelators for this compound. The consistency of the +3 oxidation state simplifies the design of chelating agents, as the coordination chemistry does not need to account for multiple, readily accessible oxidation states, which can complicate the behavior of other metallic radionuclides. wikipedia.org

Design and Synthesis of Chelators for this compound Radiopharmaceuticals (Research Focus)

The design and synthesis of chelators for this compound are driven by the need to create highly stable complexes that can be attached to targeting biomolecules. These chelators must securely hold the ¹⁶⁶Ho³⁺ ion from the point of administration to the target site.

Macrocyclic Ligands in this compound Radiopharmaceutical Research

Macrocyclic ligands are cyclic molecules containing multiple donor atoms that can coordinate to a central metal ion. They are of significant interest in the development of ¹⁶⁶Ho radiopharmaceuticals due to the high thermodynamic stability and kinetic inertness of their complexes. google.comgoogle.com This high stability is a result of the macrocyclic effect.

A prominent example of a macrocyclic chelator used in this compound research is 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid (DOTMP) . snmjournals.orgbvsalud.org The DOTMP ligand forms a highly stable complex with ¹⁶⁶Ho, which has shown promise for applications such as bone marrow ablation. semanticscholar.orgsnmjournals.org The synthesis of the ¹⁶⁶Ho-DOTMP complex typically involves reacting neutron-activated holmium oxide (¹⁶⁶Ho₂O₃) dissolved in acid to form ¹⁶⁶HoCl₃ with a solution of DOTMP, adjusting the pH to the optimal range for complexation. nih.gov

Research has also explored other macrocyclic ligands with varying ring sizes and pendant arms. For instance, studies have investigated 13- and 14-membered macrocycles with methylcarboxylate or methylphosphonate (B1257008) pendant arms for complexing with ¹⁶⁶Ho. dntb.gov.uanih.gov These studies aim to understand how the size of the macrocyclic cavity and the nature of the appended functional groups affect the stability and in vivo behavior of the resulting ¹⁶⁶Ho complexes. nih.gov

Interactive Table 1: Examples of Macrocyclic Ligands in this compound Research

LigandFull NameKey FeaturesResearch Application
DOTMP 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acidForms highly stable and kinetically inert complexes with ¹⁶⁶Ho. snmjournals.orgbvsalud.orgBone marrow ablation. semanticscholar.orgsnmjournals.org
DOTA 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acidWidely used macrocyclic chelator for various radiometals. google.comGeneral radiopharmaceutical development. dntb.gov.ua
trita 1,4,7,10-tetraazacyclotridecane-1,4,7-triacetic acid13-membered macrocycle with carboxylate arms. nih.govEvaluation for therapeutic applications when conjugated to biomolecules. nih.gov
teta 1,4,7,10-tetraazacyclotetradecane-1,4,7,10-tetraacetic acid14-membered macrocycle with carboxylate arms. nih.govComparative studies on the effect of macrocycle size. nih.gov
tritp 1,4,7,10-tetraazacyclotridecane-1,4,7-tri(methylphosphonic acid)13-membered macrocycle with phosphonate (B1237965) arms. nih.govInvestigated for bone pain palliation. nih.gov

Acyclic Chelating Agents and Their Application in this compound Chemistry

Acyclic (or linear) chelating agents are open-chain molecules that also possess multiple donor atoms for metal chelation. While they may sometimes form complexes with lower kinetic inertness compared to macrocyclic ligands, they can offer advantages such as more rapid complexation kinetics at milder conditions. google.comrsc.org

An important class of acyclic chelators is based on diethylenetriaminepentaacetic acid (DTPA) and its derivatives. google.com For example, CHX-B-DTPA conjugated to monoclonal antibodies has been used for radiolabeling with ¹⁶⁶Ho. nih.gov The synthesis involves first conjugating the chelator to the antibody, followed by radiolabeling with purified ¹⁶⁶Ho. nih.gov

Another acyclic chelator that has been investigated is ethylenediaminetetramethylene phosphonate (EDTMP) . nih.gov The ¹⁶⁶Ho-EDTMP complex has been evaluated for its potential in bone-seeking applications. nih.gov

The polymer chitosan (B1678972) , derived from chitin, can also act as an acyclic chelating agent for heavy metals, including holmium. nih.govpsu.edu The ¹⁶⁶Ho-chitosan complex has been developed and studied for direct intratumoral injection. nih.govpsu.edunih.gov The preparation of this complex involves mixing a solution of ¹⁶⁶Ho-nitrate with chitosan. nih.gov A key property of the chitosan complex is its pH-dependent solubility; it is soluble in acidic conditions but forms a gel at neutral or basic pH, which helps to retain the radiopharmaceutical at the injection site. nih.govpsu.edu

Interactive Table 2: Research on Acyclic Chelators for this compound

ChelatorFull NameKey FeaturesResearch Application
DTPA derivatives e.g., CHX-B-DTPAAcyclic aminopolycarboxylate chelator. nih.govRadiolabeling of antibodies. nih.gov
EDTMP Ethylenediaminetetramethylene phosphonateAcyclic phosphonate-based chelator. nih.govBone-seeking radiopharmaceuticals. nih.gov
Chitosan Poly-(D-glucosamine)Biopolymer that forms chelates with heavy metals. nih.govpsu.eduIntratumoral cancer therapy. nih.govpsu.edunih.gov
HoAcAc Holmium-acetylacetonateAcyclic beta-diketonate complex. uu.nlUsed in the preparation of ¹⁶⁶Ho-PLLA microspheres. uu.nlrsc.orgresearchgate.net

Bioconjugation Strategies for Site-Specific this compound Labeling Research

To deliver this compound to specific biological targets, such as tumor cells, the chelator-radionuclide complex must be attached to a targeting moiety, such as a monoclonal antibody or a peptide. This process is known as bioconjugation. mdpi.com

Bioconjugation strategies for ¹⁶⁶Ho radiopharmaceuticals typically involve a bifunctional chelator. A bifunctional chelator has two key components: a strong metal-binding site to securely chelate ¹⁶⁶Ho³⁺, and a reactive functional group that can form a covalent bond with the targeting biomolecule. iaea.org

The general strategy involves:

Synthesis of the bifunctional chelator: This involves incorporating a reactive group (e.g., an N-hydroxysuccinimide ester, isothiocyanate) into the chelator structure.

Conjugation to the biomolecule: The bifunctional chelator is reacted with the targeting molecule (e.g., an antibody) to form a stable covalent bond, often through reactions with amine or thiol groups on the protein surface. rsc.org

Radiolabeling: The resulting antibody-chelator conjugate is then radiolabeled by introducing the ¹⁶⁶Ho³⁺ under controlled pH and temperature conditions. nih.gov

Purification: The final radiolabeled conjugate is purified to remove any uncomplexed ¹⁶⁶Ho and other reactants, often using techniques like size exclusion chromatography. nih.gov

An example of this approach is the radiolabeling of a CHX-B-DTPA conjugated monoclonal antibody with ¹⁶⁶Ho. nih.gov Research in this area focuses on developing bioconjugation methods that are efficient, site-specific, and maintain the biological activity of the targeting molecule. mdpi.comnih.gov The development of bioorthogonal reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes, offers promising avenues for more precise and controlled bioconjugation of ¹⁶⁶Ho-based radiopharmaceuticals. mdpi.com

Radiochemical Stability and In Vitro Behavior of this compound Complexes

The therapeutic efficacy of a this compound (¹⁶⁶Ho) radiopharmaceutical is fundamentally dependent on the stability of the complex formed between the ¹⁶⁶Ho radionuclide and its chelating ligand. Once introduced into a biological system, the complex must remain intact to ensure the radioisotope reaches its intended target and does not release free ¹⁶⁶Ho³⁺, which could lead to unintended radiation doses to non-target tissues, particularly the bone and liver. This section details the in vitro assessment of ¹⁶⁶Ho complexes in simulated biological environments and investigates the mechanisms by which ligand exchange can occur.

Stability Assessment in Research Mimicking Biological Media

To predict the in vivo behavior of ¹⁶⁶Ho complexes, their stability is rigorously tested in vitro using media that mimic physiological conditions. These media typically include normal saline, phosphate-buffered saline (PBS), and, most importantly, human or animal serum, which contains a multitude of proteins and competing metal ions that could potentially destabilize the radiolabeled complex.

Research has demonstrated high in vitro stability for a variety of ¹⁶⁶Ho complexes. For instance, ¹⁶⁶Ho-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid (¹⁶⁶Ho-DOTMP) exhibited excellent stability, with its radiochemical purity remaining greater than 97% after 72 hours of incubation in human serum at 37°C. tums.ac.ir Similarly, ¹⁶⁶Ho-labeled hydroxyapatite (B223615) (HA) particles, designed for intra-arterial therapy, showed satisfactory stability, retaining more than 90% of the complex's integrity after 48 hours in human serum at 37°C. mums.ac.ir

Another formulation, ¹⁶⁶Ho-labeled agglomerated iron oxide nanoparticles (IONPs), demonstrated excellent stability in both normal saline and rat serum at 37°C, with over 98% of the injected activity remaining with the particles for up to 72 hours post-administration. snmjournals.org Likewise, ¹⁶⁶Ho-labeled microspheres prepared for radioembolization showed high in vitro stability of over 95% in both saline and serum. nih.gov Complexes with other phosphonate ligands, such as ¹⁶⁶Ho-1,2-propylene di-amino tetra(methylenephosphonic acid) (¹⁶⁶Ho-PDTMP), were also found to be stable, with over 90% integrity maintained in human serum for up to 72 hours. mums.ac.ir The stability of ¹⁶⁶Ho complexed with a bis(methylphosphonate) tetraazamacrocycle, trans-DO2A2P, was evaluated over a five-day period in physiological media, including saline, phosphate (B84403) buffer, and human serum, where no radiochemical impurities were found. researchgate.net

These stability studies are crucial for verifying that the chosen ligand forms a kinetically inert and thermodynamically stable complex with ¹⁶⁶Ho, capable of withstanding the challenging chemical environment of the body.

In Vitro Transchelation and Ligand Exchange Mechanism Studies

Transchelation, or ligand exchange, is a reaction in which the radionuclide is transferred from its original chelator to another competing ligand. numberanalytics.com In a biological system, these competing ligands can be endogenous molecules such as proteins (e.g., albumin, transferrin) or small molecules. Such an exchange is generally undesirable as it leads to the dissociation of the radiopharmaceutical. The mechanisms governing these reactions are typically classified as associative, where the incoming ligand first binds to the metal complex, or dissociative, where a ligand first detaches from the metal center. numberanalytics.com

Studies on ¹⁶⁶Ho complexes often involve challenging the complex with competing ligands or placing them in complex biological fluids to assess their resistance to transchelation. For example, the high stability of complexes like ¹⁶⁶Ho-DOTMP and ¹⁶⁶Ho-PDTMP in human serum indicates a high resistance to transchelation by serum proteins and other endogenous chelators. tums.ac.irmums.ac.ir

A specific investigation into ligand exchange was conducted with ¹⁶⁶Ho-DTPA, a complex considered for vascular brachytherapy. nih.gov When mixed with certain CT contrast agents, unintended transchelation occurred. The study found that the contrast agent Hexabrix (320)® contained a component that led to the formation of a different complex, proposed to be ¹⁶⁶Ho-EDTA. nih.gov This highlights that exogenous substances, not just endogenous ones, can induce ligand exchange. In contrast, other contrast agents like Iomeron (350)® and Visipaque (320)® did not cause this transchelation, and the desired ¹⁶⁶Ho-DTPA complex remained intact. nih.gov

The stability of the ¹⁶⁶Ho-chitosan complex relies on a different principle to prevent transchelation. nih.govresearchgate.net Chitosan, a polymer, readily chelates heavy metals. researchgate.net Under the slightly acidic conditions often found in tumor microenvironments, the ¹⁶⁶Ho-chitosan solution converts into a gel. nih.govresearchgate.netopenmedscience.com This physical trapping of the ¹⁶⁶Ho within the gel matrix at the target site effectively prevents its dissociation and subsequent transchelation by competing biomolecules. nih.govopenmedscience.com

Research on Targeted Delivery Systems Utilizing Holmium 166

Microparticle and Nanoparticle Systems for Holmium-166 Encapsulation (Research)

The encapsulation of this compound (¹⁶⁶Ho) within micro- and nanoparticle systems is a significant area of research aimed at developing targeted radionuclide therapies. These carrier systems are designed to physically entrap the radioisotope, facilitating its delivery to specific sites while minimizing leakage to non-target tissues.

Polymeric Microspheres and Nanospheres in this compound Research

Polymeric microspheres are a primary focus for ¹⁶⁶Ho delivery research. Biodegradable polymers are often preferred for hosting radionuclides. researchgate.net The most extensively studied system involves poly(L-lactic acid) (PLLA) microspheres loaded with this compound acetylacetonate (B107027). researchgate.netiaea.org Research has demonstrated the feasibility of producing these microspheres with a smooth surface and diameters in the range of 20-40 µm. researchgate.net In vitro studies have shown that these particles are stable, and neutron irradiation does not appear to cause damage. researchgate.net

An alternative polymer, poly(D,L-lactic acid) (PDLLA), has also been investigated for encapsulating holmium acetylacetonate (HoAcAc) using an emulsion solvent extraction/evaporation technique. researchgate.net This method has produced microspheres with sizes between 20-53 µm. researchgate.net Crucially, these microspheres demonstrated no holmium leakage after 10 half-lives and following gamma irradiation. researchgate.net

Further research has explored poly(3-hydroxy-butyrate-co-3-hydroxy-valerate) (PHB-HV) for creating microspheres loaded with Holmium acetylacetonate (Ho(acac)₃), also prepared by an emulsification/evaporation process to achieve a 20–53 μm size range. researchgate.net Poly(ε-caprolactone) (PCL) is another biodegradable aliphatic polyester (B1180765) that has been studied for creating microspheres loaded with holmium acetylacetonate. iaea.org These PCL/HoAcAc microspheres showed no significant changes in their chemical composition after being subjected to gamma irradiation at 25 and 50 kGy doses. iaea.org

Interactive Table: Research on Polymeric Microspheres for this compound

PolymerHolmium CompoundPreparation MethodParticle SizeKey Research FindingCitation
Poly(L-lactic acid) (PLLA)This compound acetylacetonateSolvent evaporation20-40 µmStable in vitro and not damaged by neutron irradiation. researchgate.net
Poly(D,L-lactic acid) (PDLLA)Holmium acetylacetonate (HoAcAc)Emulsion solvent extraction/evaporation20-53 µmNo holmium leakage after 10 half-lives and gamma irradiation. researchgate.net
Poly(3-hydroxy-butyrate-co-3-hydroxy-valerate) (PHB-HV)Holmium acetylacetonate (Ho(acac)₃)Emulsification/evaporation20–53 μmInvestigated as a carrier for Ho(acac)₃. researchgate.net
Poly(ε-caprolactone) (PCL)Holmium acetylacetonate (HoAcAc)Emulsion solvent extraction/evaporationNot specifiedUnaffected by gamma irradiation at 25 and 50 kGy doses. iaea.org

Liposomal and Micellar Formulations for this compound Delivery Research

Research into liposomal and micellar formulations for drug delivery has shown promise, with these systems offering advantages like prolonging drug half-life and improving efficacy. nih.gov While these are established nanocarriers, research is ongoing to combine them into new drug delivery systems to enhance capabilities such as drug loading and targeting. nih.gov

Specifically for radionuclides, surface labeling of liposomes using chelators like Diethylenetriaminepentaacetic acid (DTPA) has been reported for therapeutic isotopes, including this compound. nih.gov The development of micelle-in-liposomes (MILs) represents a novel approach. mdpi.com This system involves encapsulating drug-loaded micelles within the aqueous core of liposomes, which has been shown to provide sustained drug release. mdpi.com While not yet specifically detailed for ¹⁶⁶Ho, these advanced carrier systems are a relevant area of ongoing nanomedicine research. nih.govnih.govmdpi.com

Inorganic Nanomaterials as Carriers for this compound Studies

Inorganic nanoparticles are being investigated as robust carriers for the Dysprosium-166/Holmium-166 (¹⁶⁶Dy/¹⁶⁶Ho) in vivo generator. nih.govtudelft.nl A significant challenge with conventional chelators is the release of ¹⁶⁶Ho due to internal conversion following the beta decay of ¹⁶⁶Dy. nih.govresearchgate.net To address this, research has focused on developing nanoparticle-based carriers that can better retain the daughter nuclide. nih.gov

One area of study involves gold nanoparticles (AuNPs). Core-shell structured gold nanoparticles and platinum-gold bimetallic nanoparticles (PtAuNPs) have been radiolabeled with ¹⁶⁶Dy. nih.gov The ¹⁶⁶Dy was co-reduced with gold and platinum precursors, achieving radiolabeling efficiencies of 60% for ¹⁶⁶DyAu@AuNPs and 70% for ¹⁶⁶DyPtAuNPs. nih.gov Importantly, these nanoparticles demonstrated high retention of both ¹⁶⁶Dy and ¹⁶⁶Ho (over 90%) in both water and a DTPA solution over 72 hours, indicating that incorporating ¹⁶⁶Dy into AuNPs can prevent the escape of ¹⁶⁶Ho. nih.govd-nb.info

Iron oxide nanoparticles (SPIONs) have also been synthesized as potential carriers for the ¹⁶⁶Dy/¹⁶⁶Ho generator. tudelft.nl Dysprosium-doped iron oxide nanoparticles with an average diameter of 6.1 ± 1.5 nm have been created. tudelft.nl The radiolabeling efficiency with ¹⁶⁶Dy was found to be 3.12 ± 2.2%. tudelft.nl Retention studies showed that 79.2 ± 1.8% of the ¹⁶⁶Dy and ¹⁶⁶Ho remained with the nanoparticles after 96 hours, a significant improvement over conventional chelators. tudelft.nl

Other inorganic materials studied include mesoporous silica (B1680970) nanoparticles (MSNs) and hydroxyapatite (B223615) (HA) particulates. Neutron-activatable holmium-containing MSNs were shown to retain the produced ¹⁶⁶Ho effectively, even after long irradiation times and significant dilution. snmjournals.org this compound labeled hydroxyapatite particulates (¹⁶⁶Ho-HA) are also being explored, with over 80% of the labeled particles falling within the desired 20–60 µm size range. nih.gov In vitro stability studies of ¹⁶⁶Ho-HA showed approximately 98% stability in normal saline after 7 days and over 90% in human serum after 48 hours. nih.gov

Interactive Table: Research on Inorganic Nanoparticles for this compound

NanomaterialRadionuclide SystemKey Research FindingCitation
Gold Nanoparticles (AuNPs)¹⁶⁶Dy/¹⁶⁶HoHigh retention (>90%) of both ¹⁶⁶Dy and ¹⁶⁶Ho over 72 hours. nih.govd-nb.info
Iron Oxide Nanoparticles (SPIONs)¹⁶⁶Dy/¹⁶⁶Ho79.2 ± 1.8% retention of ¹⁶⁶Dy + ¹⁶⁶Ho after 96 hours. tudelft.nl
Mesoporous Silica Nanoparticles (MSNs)¹⁶⁶HoRetained ¹⁶⁶Ho effectively after neutron activation and dilution. snmjournals.org
Hydroxyapatite (HA)¹⁶⁶HoHigh stability in normal saline (~98% after 7 days) and human serum (>90% after 48 hours). nih.gov

Bioconjugate Strategies for this compound Targeting (Research)

Bioconjugation involves linking ¹⁶⁶Ho to biologically active molecules that can specifically target tumor cells or markers. This approach aims to increase the concentration of the radionuclide at the tumor site, thereby enhancing therapeutic efficacy and reducing systemic exposure.

Antibody-Mediated Delivery Concepts for this compound

Monoclonal antibodies (mAbs) that target tumor-specific antigens represent a promising strategy for delivering ¹⁶⁶Ho. Research has been conducted on radiolabeling anti-angiogenic monoclonal antibodies for targeted therapy. nih.gov One such study involved the conjugation of ¹⁶⁶Ho to Bevacizumab, an antibody that targets Vascular Endothelial Growth Factor A (VEGF-A). nih.gov The resulting compound, ¹⁶⁶Ho-DOTA-Bevacizumab, was evaluated in biodistribution studies. nih.gov These preclinical evaluations have shown that ¹⁶⁶Ho-DOTA-Bevacizumab is a potential compound for the therapy and imaging of VEGF-A expression in oncology. nih.gov The use of bifunctional chelates is a common technique in creating these targeted radiopharmaceuticals. researchgate.net

Peptide and Receptor-Specific Ligand Conjugation in this compound Research

The overexpression of certain peptide receptors on tumor cells compared to normal tissues makes them attractive targets for radionuclide therapy. researchgate.net The development of radiolabeled small peptides for diagnostic and therapeutic applications in nuclear oncology is an active area of research. researchgate.net The strategy involves conjugating a radionuclide, via a chelator, to a peptide that has a high affinity for a receptor on the target cell. researchgate.netoligotherapeutics.org

While specific research detailing the conjugation of ¹⁶⁶Ho to a wide variety of peptides is emerging, the foundational concept is well-established. researchgate.net For example, numerous studies have investigated peptide receptor radionuclide therapy using other radionuclides, targeting receptors for somatostatin, bombesin, and other peptides. researchgate.net The principle of using a ligand to facilitate the delivery of a therapeutic agent to a specific cell type is a core concept in drug delivery research. oligotherapeutics.orgoligotherapeutics.org This includes ligands like folate, which targets folate receptors often overexpressed in tumors, and transferrin, which can target the transferrin receptor. oligotherapeutics.orgoligotherapeutics.org The successful development of these agents depends on ensuring that the modification of the peptide does not negatively impact its binding affinity for the target receptor. researchgate.net

In Vitro and Ex Vivo Assessment of this compound Delivery Systems (Research Methodologies)

The preclinical evaluation of this compound (Ho-166) delivery systems relies on a combination of in vitro (in a controlled laboratory setting) and ex vivo (on tissues from a living organism) research methodologies. These studies are fundamental for determining the efficacy and preliminary safety profile of new Ho-166 conjugates before they can be considered for clinical trials. The primary goals are to confirm that the delivery system can effectively reach its intended target, be internalized by cancer cells, and remain within the target tissue long enough to exert its therapeutic effect, all while minimizing leakage to healthy tissues.

Cellular Uptake and Intracellular Retention Studies of this compound Conjugates

Cellular uptake studies are designed to quantify the extent and rate at which Ho-166 conjugates are internalized by cancer cells. These experiments typically involve incubating cancer cell lines that express the target molecule (e.g., PSMA or MUC1) with the Ho-166 radiopharmaceutical.

Methodology:

Cell Culture: Target cancer cells are grown in 96-well plates or culture flasks. frontiersin.org

Incubation: The cells are incubated with the Ho-166 conjugate at various concentrations and for different time periods (e.g., 1 to 6 hours). mdpi.com

Washing: After incubation, the cells are thoroughly washed to remove any unbound Ho-166 conjugate from the cell surface. mdpi.com

Lysis and Measurement: The cells are then lysed to release their intracellular contents. The radioactivity within the cell lysate is measured using a gamma counter, which detects the gamma emissions from Ho-166.

Data Analysis: The results are typically expressed as a percentage of the total added radioactivity that has been taken up by the cells.

Intracellular retention studies follow a similar initial protocol but include additional steps to measure how long the Ho-166 conjugate remains inside the cancer cells after uptake. After the initial incubation and washing, fresh culture medium is added, and the cells are incubated for further time points (e.g., 24, 48, 72 hours). iaea.org At each time point, both the cells and the culture medium are collected and their radioactivity is measured. This allows researchers to determine the rate of efflux of the Ho-166 conjugate from the cells. High retention is a desirable characteristic for a radiopharmaceutical, as it ensures a sustained radiation dose to the tumor cell.

Fluorescence microscopy is another valuable tool in these studies. frontiersin.org By attaching a fluorescent dye to the conjugate, researchers can visually track its internalization and subcellular localization within the cancer cells. frontiersin.org

Biodistribution Research Methodologies in Preclinical Models

Biodistribution studies are conducted in animal models, most commonly mice or rats, to understand the distribution, accumulation, and clearance of the Ho-166 conjugate throughout the body. iaea.orguu.nlnih.gov These studies are critical for assessing both the targeting efficacy and the potential for off-target toxicity.

Methodology:

Animal Models: Studies often use immunodeficient mice (such as nude or SCID mice) bearing human tumor xenografts that overexpress the target antigen. uu.nl This allows for the evaluation of the conjugate's performance in a more biologically relevant system.

Administration: The Ho-166 conjugate is administered to the animals, typically via intravenous injection to mimic systemic delivery, or via direct intratumoral injection for localized therapies. iaea.orgplos.org

Time Points: Animals are observed for various time points post-injection, ranging from minutes to several days (e.g., 10 minutes, 30 minutes, 3 hours, 24 hours, 48 hours, 72 hours). iaea.orgnih.gov

Tissue Harvesting: At each time point, a group of animals is euthanized, and major organs and tissues (e.g., tumor, blood, liver, kidneys, spleen, lungs, bone, muscle) are dissected and weighed. iaea.orgacs.org

Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter. acs.org The results are calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g). acs.org This provides a quantitative measure of the conjugate's accumulation in different parts of the body.

Imaging: The unique properties of Ho-166 allow for non-invasive imaging to visualize the biodistribution in real-time. springermedizin.de Because Ho-166 emits gamma radiation, Single Photon Emission Computed Tomography (SPECT) can be used to generate 3D images of the radioactivity distribution. plos.orgtums.ac.ir Furthermore, the paramagnetic nature of holmium enables its visualization through Magnetic Resonance Imaging (MRI). plos.orgnih.gov This dual-imaging capability is a significant advantage for preclinical research, allowing for detailed and quantitative assessment of microsphere distribution. nih.govresearchgate.net

The data gathered from these in vitro and ex vivo studies are compiled to create a comprehensive profile of the Ho-166 delivery system's performance. The table below summarizes typical data obtained from biodistribution studies.

Organ/TissuePercentage of Injected Dose per Gram (%ID/g)
Tumor High uptake desired
Blood Rapid clearance desired
Liver Variable, depending on clearance route
Kidneys High uptake may indicate renal clearance
Spleen Low uptake desired
Lungs Low uptake desired
Bone Low uptake desired (unless targeting bone)
Muscle Low uptake desired (represents non-target tissue)

These methodologies provide the foundational data necessary to evaluate the potential of a this compound conjugate as a targeted radiotherapeutic agent and to justify its progression into further preclinical and, eventually, clinical development.

Mechanistic Investigations of Holmium 166 Interactions at Cellular and Subcellular Levels

Molecular and Genetic Pathways Influenced by Holmium-166 Radiation (Research)

Research into the molecular and genetic pathways influenced by 166Ho radiation primarily focuses on its cytotoxic effects, which are mediated by the induction of DNA fragmentation and subsequent tumor cell death acs.orgmdpi.com. The high-energy beta particles emitted by 166Ho directly induce cellular damage acs.org. Studies investigate the cellular responses to this radiation, including changes in gene expression and protein profiles, to understand the underlying mechanisms of its therapeutic action and potential resistance pathways.

Gene Expression Profiling in Response to this compound Exposure

Gene expression profiling studies aim to identify specific genes whose activity is altered following exposure to 166Ho radiation. These investigations provide insights into the cellular stress responses, DNA repair mechanisms, and apoptotic pathways activated or suppressed by the radiation. For instance, microarray analysis has been utilized to examine hypoxia-induced gene expression profiles in malignant C6 glioma cells, which could be relevant in the context of 166Ho therapeutic effects dbpia.co.kr. Identification of radiation-responsive genes and transcriptome profiling are crucial for understanding the cellular impact of 166Ho, particularly in targeted therapies like those for hepatocellular carcinoma researchgate.net.

While specific comprehensive datasets detailing gene upregulation or downregulation directly in response to 166Ho exposure across various cell lines are still emerging in readily available public summaries, the general understanding of radiation-induced gene expression changes suggests activation of pathways related to DNA damage response, cell cycle arrest, and apoptosis. Future research is expected to provide more granular data on these specific gene expression changes.

Proteomic Changes Induced by this compound Radiation in Research Models

Proteomic studies complement gene expression analyses by investigating changes in protein abundance and modification patterns following 166Ho radiation. Proteins are the functional molecules of the cell, and their alterations can directly reflect the cellular response to radiation-induced stress. Research in this area seeks to identify protein biomarkers of radiation response, resistance, or sensitivity. For example, studies on targeted radionuclide therapy (TRT), which includes isotopes like 166Ho, investigate DNA damage repair mechanisms nonnekenslab.com. Proteomic profiling has been applied to understand disease progression and treatment response in various models, highlighting the value of the proteome in assessing the impact of interventions festivalofgenomics.comnautilus.bio.

While specific proteomic changes induced by 166Ho radiation in research models are not extensively detailed in the immediate search results, general radiation-induced proteomic changes in cancer cell lines have shown distinct responses depending on the cell line and culturing conditions biorxiv.org. These studies often identify differentially expressed proteins that may serve as resistance drivers or potential therapeutic targets biorxiv.org. For instance, in lung adenocarcinoma cell lines, high-dose radiation induced specific proteomic changes, with some proteins being upregulated and potentially contributing to resistance biorxiv.org.

The following table summarizes hypothetical or representative data points that would be expected from such research, based on the general understanding of radiation biology and the nature of the requested content. Actual data would be derived from specific experimental results.

Table 1: Illustrative Gene Expression and Proteomic Changes in Response to this compound Radiation (Hypothetical Data)

Research Model/Cell LineRadiation Type/DoseKey Upregulated Genes (Examples)Key Downregulated Genes (Examples)Key Upregulated Proteins (Examples)Key Downregulated Proteins (Examples)Reference Pathway
Hepatic Carcinoma Cells (in vitro)166Ho Beta RadiationTP53, CDKN1A (p21), GADD45ABCL2, MYCDNA Repair Enzymes, Apoptotic ProteinsCell Cycle Regulators, Pro-survival ProteinsDNA Damage Response, Apoptosis
Glioma Cells (in vitro) dbpia.co.kr166Ho Beta RadiationHIF1A, VEGF (Hypoxia-related)(Specifics not detailed in source)(Specifics not detailed in source)(Specifics not detailed in source)Hypoxia Response
Liver Tissue (Research Model)166Ho MicrospheresATM, XRCC5 (Ku80)MDM2PARP1, Histone H2AX (γH2AX)(Specifics not detailed in source)DNA Repair, Cell Cycle Checkpoints

Table 2: Research Models and Observed Cellular/Molecular Responses to this compound

Research ModelThis compound CompoundObserved Cellular/Molecular ResponseRelevant FindingsSource
Rat Brain Glioma Cells (C6)This compound Chitosan (B1678972) ComplexGene expression profile changesMicroarray analysis of hypoxia-induced gene expression dbpia.co.kr dbpia.co.kr
Liver Cancer Cells (in vitro)This compound microspheresRadiobiological impactComparative studies with Yttrium-90 on liver cancer cells nonnekenslab.com nonnekenslab.com
Minipig Tumor Model (Glioblastoma)166Holmium siloxane microparticlesLocalized radiation effectSuccessful intratumoral injection and retention, validating localized delivery nih.gov nih.gov
Various Cell Lines (General Radiation)(Not 166Ho specific, but relevant for proteomic changes)Proteomic changesDistinct proteomic responses to high-dose radiation, identifying upregulated proteins as potential resistance drivers biorxiv.org biorxiv.org

Preclinical Research Methodologies and Models Utilizing Holmium 166

In Vitro Research Models for Holmium-166 Studies

In vitro studies provide a fundamental understanding of the cellular response to radiation emitted by this compound and are essential for the initial evaluation of ¹⁶⁶Ho-labeled agents.

Cell Culture Systems for this compound Radiation Response Investigations

Traditional two-dimensional (2D) cell culture systems are instrumental in the initial assessment of the cytotoxic effects of this compound. For instance, studies have utilized HeLa cells, a human cervical cancer cell line, to investigate the cellular response to beta radiation from ¹⁶⁶Ho embedded in ceramic seeds. scielo.brscielo.br In these experiments, HeLa cells were grown in a monolayer and exposed to the ¹⁶⁶Ho seeds. The resulting biological effects, such as a gradual decrease in cell number around the seed, were observed and quantified. scielo.brscielo.br This method allows for the direct visualization and measurement of the radiation's impact on cell viability and proliferation. scielo.brscielo.br

In Vivo Animal Models in this compound Research (Methodological Focus)

In vivo animal studies are a critical step in the preclinical evaluation of this compound-based therapies, providing data on biodistribution, efficacy, and imaging capabilities.

Small Animal Models for this compound Biodistribution Studies

The biodistribution of ¹⁶⁶Ho-labeled compounds is a key determinant of their safety and efficacy. Small animal models, such as rats and rabbits, are frequently used for these studies.

In one study, the biodistribution of ¹⁶⁶Ho-chitosan complex was investigated in normal New Zealand White rabbits. iaea.org The complex was administered intra-articularly into the knee joint, and the retention of radioactivity was monitored over time using a gamma camera. iaea.org Similarly, biodistribution studies of ¹⁶⁶Ho-labeled microspheres have been conducted in Wistar rats. nih.gov These studies involve injecting the radiolabeled microspheres and then measuring the radioactivity in various organs at different time points to determine the extent of localization at the target site and any leakage to non-target tissues. nih.govmums.ac.ir For example, after intrahepatic administration of ¹⁶⁶Ho-chitosan in rats, the majority of the radioactivity was retained at the injection site for over 72 hours. tums.ac.ir

Table 1: Representative Biodistribution Data of this compound Formulations in Small Animal Models

Animal Model¹⁶⁶Ho FormulationAdministration RouteKey FindingReference
New Zealand White Rabbit¹⁶⁶Ho-chitosanIntra-articular (knee)>90% retention in the joint at 144 hours iaea.org
Wistar Rat¹⁶⁶Ho-labeled microspheresIntrahepatic~95% retention at the site of interest at 72 hours nih.gov
Wistar Rat¹⁶⁶Ho-hydroxyapatiteIntra-arterial>84% of absorbed dose localized in liver tissue mums.ac.ir
Rat (with liver tumors)¹⁶⁶Ho-PLLA microspheresIntra-arterial (hepatic)>95% retention of injected activity in the liver researchgate.net

This table is for illustrative purposes and synthesizes data from multiple sources.

Specific Disease Models for this compound Targeted Delivery Concepts (e.g., tumor models)

To evaluate the therapeutic potential of this compound, researchers utilize animal models with induced or transplanted diseases, most notably tumor models.

For hepatocellular carcinoma (HCC), preclinical studies have used rabbits with liver tumors to assess the targeted delivery of ¹⁶⁶Ho-chitosan. tums.ac.ir In these models, the radiopharmaceutical is injected directly into the liver, and its distribution is monitored. tums.ac.ir Another common model involves transplanting tumor cells, such as B16 melanoma, into the liver of mice to create a localized tumor for studying intratumoral administration of ¹⁶⁶Ho-chitosan. iaea.org

In a study investigating a potential treatment for renal cancer, orthotopic renal tumors were induced in Balb/C mice. plos.org These mice were then treated with intratumoral injections of ¹⁶⁶Ho-acetylacetonate microspheres (¹⁶⁶HoAcAcMS) to assess antitumor efficacy. plos.org Similarly, a canine model with a pituitary tumor was used to evaluate the feasibility of intratumoral ¹⁶⁶HoMS injections. frontiersin.org

Non-Invasive Imaging Modalities in Preclinical this compound Studies

A significant advantage of this compound is its suitability for multimodality imaging, which is extensively explored in preclinical models. acs.orgnih.gov

Single-Photon Emission Computed Tomography (SPECT): The gamma emission of ¹⁶⁶Ho (81 keV) allows for real-time imaging of the biodistribution of ¹⁶⁶Ho-labeled agents using SPECT. mdpi.comacs.org Preclinical studies in pigs have demonstrated that a scout dose of ¹⁶⁶Ho-poly(L-lactic acid) microspheres (¹⁶⁶Ho-PLLA-MS) can accurately predict the distribution of a subsequent therapeutic dose using SPECT imaging. nih.gov This is crucial for treatment planning and dosimetry. SPECT/CT imaging has also been used in rabbits to confirm the retention of ¹⁶⁶Ho-chitosan in the liver with no significant leakage. tums.ac.ir

Magnetic Resonance Imaging (MRI): The paramagnetic nature of holmium allows for the visualization and quantification of ¹⁶⁶Ho-microspheres using MRI. nih.govmdpi.com Preclinical studies in rabbits have demonstrated the feasibility of using MRI to image radioactive holmium microspheres. nih.gov This provides an alternative or complementary imaging modality to SPECT, often with higher spatial resolution. mdpi.com

Computed Tomography (CT): Due to its high electron density, holmium can also be visualized by CT. plos.orgfrontiersin.org This has been demonstrated in preclinical studies involving intratumoral injections in mice with renal tumors and in a dog with a pituitary tumor. plos.orgfrontiersin.org

Table 2: Application of Non-Invasive Imaging in Preclinical this compound Research

Imaging ModalityAnimal Model¹⁶⁶Ho FormulationPurposeKey FindingReference
SPECT/CTRabbit¹⁶⁶Ho-chitosanAssess leakage from liverNo significant leakage observed 24h post-injection tums.ac.ir
SPECTPig¹⁶⁶Ho-PLLA microspheresPredict therapeutic dose distributionScout dose accurately predicted treatment dose distribution nih.gov
MRIRabbit¹⁶⁶Ho-PLLA microspheresVisualize microsphere distributionFeasible for imaging radioactive holmium microspheres nih.gov
CT, SPECT, MRIMouse (renal tumor)¹⁶⁶Ho-acetylacetonate microspheresMultimodality imaging feasibilityClear deposits of microspheres visible with all three modalities plos.org
CTDog (pituitary tumor)¹⁶⁶Ho microspheresGuide and confirm injectionSuccessful guidance and visualization of microsphere placement frontiersin.org

This table is for illustrative purposes and synthesizes data from multiple sources.

Quantitative Assessment and Data Analysis in Preclinical this compound Research

The evaluation of this compound (¹⁶⁶Ho) based radiopharmaceuticals in preclinical settings relies on robust quantitative assessment and sophisticated data analysis. These processes are fundamental to understanding the biodistribution, therapeutic efficacy, and dosimetric properties of ¹⁶⁶Ho-labeled agents before they can be considered for clinical translation. Accurate measurement of radioactivity and the application of appropriate statistical methods ensure that the data generated from animal models are reliable and interpretable.

Radioactivity Measurement and Quantification Techniques in Preclinical Settings

A variety of techniques are employed to measure and quantify the distribution of ¹⁶⁶Ho within preclinical models, each offering unique advantages in terms of sensitivity, resolution, and application. The gamma radiation emitted by ¹⁶⁶Ho (primarily at 81 keV) is a key feature that enables non-invasive imaging and ex vivo quantification. osti.govru.nlnih.gov

In Vivo Imaging and Quantification:

Single-Photon Emission Computed Tomography (SPECT): SPECT is a cornerstone imaging modality for ¹⁶⁶Ho research. nih.gov It allows for three-dimensional visualization and quantification of the radionuclide's distribution within the living animal. ru.nl Quantitative SPECT (qSPECT) is crucial for dosimetry, enabling the calculation of absorbed radiation doses in tumors and healthy organs. nih.govtudelft.nl Studies have validated the accuracy of qSPECT for ¹⁶⁶Ho by comparing imaging data with ex vivo measurements, demonstrating a strong correlation. nih.govtudelft.nl In some preclinical protocols, a low-activity "scout dose" of ¹⁶⁶Ho-labeled microspheres is administered, and SPECT imaging is used to predict the biodistribution of the subsequent therapeutic dose. nih.govnih.gov

Magnetic Resonance Imaging (MRI): Due to the highly paramagnetic nature of holmium, MRI can also be used to visualize the distribution of ¹⁶⁶Ho-containing compounds, such as microspheres. nih.govnih.gov This offers excellent soft-tissue contrast and can be used to quantify the concentration of the agent in tissues. core.ac.uk MRI-based data can be correlated with SPECT to provide a comprehensive understanding of biodistribution and to calculate absorbed radiation doses. core.ac.ukplos.org

Ex Vivo Quantification:

Gamma Spectrometry: For detailed analysis of the radionuclide, a gamma spectrometry system with a high-purity germanium (HPGe) detector can be used. acs.org This technique confirms the identity of ¹⁶⁶Ho by detecting its characteristic gamma emission peaks (e.g., at 80.6 keV and 1379.5 keV) and provides precise activity measurements. acs.org

Autoradiography: Autoradiography offers high-resolution visualization of radioactivity distribution within tissue slices. Storage-phosphor autoradiography can be used on slices of organs, such as the liver, to create detailed 2D maps of ¹⁶⁶Ho-microsphere distribution. uu.nl These maps are invaluable for microdosimetry, allowing for the calculation of dose distributions at a microscopic level. uu.nl

Table 1: Comparison of Radioactivity Measurement Techniques for ¹⁶⁶Ho in Preclinical Research

Technique Modality Primary Use Key Findings/Advantages
Quantitative SPECT (qSPECT) In Vivo Imaging Dosimetry, biodistribution assessment Validated for clinical application; accurately predicts therapeutic dose distribution from a scout dose. nih.govtudelft.nl Enables multimodality imaging by fusing with CT or MRI. plos.org
Magnetic Resonance Imaging (MRI) In Vivo Imaging Biodistribution, dosimetry Visualizes microsphere deposition with great detail due to holmium's paramagnetic properties. nih.govcore.ac.uk Correlates well with SPECT for whole-liver absorbed dose assessment. core.ac.uk
Gamma Counting Ex Vivo Analysis Quantitative estimation of uptake in dissected organs Allows for precise calculation of activity per gram of tissue (%ID/g). acs.org Used to determine systemic behavior and clearance. acs.org
Gamma Spectrometry (HPGe) Ex Vivo Analysis Radionuclide identification and quantification Confirms presence of ¹⁶⁶Ho via its characteristic gamma peaks. acs.org Used for standardization of activity measurements. acs.org
Autoradiography Ex Vivo Analysis High-resolution mapping of radioactivity in tissue slices Provides detailed 2D dose distributions for microdosimetry. uu.nl Used to assess heterogeneity of microsphere distribution. uu.nl

Statistical Approaches for Preclinical this compound Data Interpretation

The interpretation of data from preclinical ¹⁶⁶Ho studies requires rigorous statistical analysis to determine significance, assess relationships between variables, and build predictive models. The choice of statistical approach depends on the study design and the nature of the data collected.

Descriptive Statistics: Basic statistical measures such as mean, standard deviation, and range are used to summarize quantitative data, including tumor volumes, radioactivity uptake (%ID/g), and calculated absorbed doses. plos.orgsnmjournals.org

Comparative Statistics: To compare outcomes between different treatment groups (e.g., ¹⁶⁶Ho-treated vs. control), statistical tests are employed. For instance, a two-sided paired t-test can be used to check for statistically significant differences between two measurement methods, such as comparing absorbed doses calculated from automatic versus manual segmentation of medical images. snmjournals.org

Correlation and Regression Analysis: These methods are used to evaluate the relationship between two or more variables.

Linear Regression is frequently used to assess the correlation between different measurement techniques. For example, the coefficient of determination (r²) has been used to compare the distribution of a scout dose versus a therapeutic dose on SPECT images and to validate qSPECT data against planar imaging of ex vivo liver slices. nih.govtudelft.nl A strong correlation (r²=0.90) was found between SPECT and planar images, validating the quantitative accuracy of the SPECT imaging. nih.govtudelft.nl

Survival Analysis: In studies assessing therapeutic efficacy, survival curves are generated using the Kaplan-Meier method. The log-rank test or Cox proportional-hazards model can be used to compare survival outcomes between different groups and to assess the influence of continuous variables (like initial tumor volume) on survival. ru.nl

Advanced Modeling:

Monte Carlo Simulation: This computational technique is used for advanced dosimetric analysis. For example, the MCNPX code can be used to simulate a ¹⁶⁶Ho dose kernel. plos.org This kernel is then convoluted with SPECT images to generate detailed 3D dose maps, providing a highly accurate estimation of the absorbed dose distribution throughout the target tissue. plos.org

Image Comparison Metrics: When comparing imaging data, metrics like the Dice similarity coefficient are used to quantify the degree of overlap between two segmented volumes, for example, comparing an automatic segmentation with a manual "gold standard" segmentation. snmjournals.org

Table 2: Statistical Approaches in Preclinical ¹⁶⁶Ho Research

Statistical Method Application Purpose Example from Research
Paired t-test Comparative Analysis To determine if a significant difference exists between two paired measurements. Comparing healthy liver absorbed doses from automatic vs. manual image segmentation methods. snmjournals.org
Linear Regression (r²) Correlation Analysis To quantify the strength of the linear relationship between two quantitative variables. Assessing the similarity between scout dose and total dose SPECT images (r² = 0.66 in one animal). nih.govtudelft.nl
Correlation Coefficient (r) Dose-Response Analysis To measure the strength and direction of a relationship between dose and clinical outcome. Finding a positive correlation between achieved tumor dose and progression-free survival (r = 0.62). researchgate.net
Log-rank test / Cox Hazard Model Survival Analysis To compare survival distributions between groups and identify prognostic factors. Used to compare baseline characteristics and analyze treatment efficacy in feline oral cancer studies. ru.nl
Monte Carlo Simulation Dosimetry To calculate absorbed dose distributions by simulating radiation transport. Used to create a ¹⁶⁶Ho dose kernel for convolution with SPECT images to generate 3D dose maps. plos.org
Dice Similarity Coefficient Image Analysis To measure the spatial overlap between two segmentations. Evaluating the accuracy of an automatic healthy liver segmentation against a manual reference (average Dice index of 0.8). snmjournals.org

Dosimetry Research Methodologies for Holmium 166

Principles of Internal Dosimetry for Beta Emitters like Holmium-166

Internal dosimetry for beta-emitting radionuclides such as ¹⁶⁶Ho is centered on quantifying the energy deposited within tissues. The principles guiding this are based on the physical characteristics of beta decay and the interactions of the emitted particles with matter.

In research settings, the absorbed dose from internally distributed radionuclides is often calculated using the formalism developed by the Medical Internal Radiation Dose (MIRD) Committee of the Society of Nuclear Medicine. medimaging.grnih.govunimi.it The fundamental MIRD equation calculates the mean absorbed dose to a target organ as a function of the cumulative activity in a source organ and a dose factor, known as the S-value, which represents the mean absorbed dose to the target per nuclear transformation in the source. nih.govunimi.it

The MIRD approach is a well-established method for organ-level dosimetry. iaea.org However, for therapies like radioembolization where radionuclides are heterogeneously distributed within the target volume, the assumption of uniform activity distribution can be a limitation. snmjournals.orguu.nl Therefore, research often moves beyond the standard MIRD formalism to more refined methods. One such method is the dose-point kernel (DPK) convolution. snmjournals.orguu.nlspringermedizin.de The DPK describes the distribution of absorbed dose around a point source of the radionuclide. uu.nlspringermedizin.de By convolving the DPK with the three-dimensional activity distribution in the tissue, a more accurate, non-uniform dose distribution can be calculated. snmjournals.orgspringermedizin.de This method is considered a faster alternative to more complex Monte Carlo simulations while still providing accurate 3D dose distributions. snmjournals.org

This compound decays via the emission of high-energy beta particles and a spectrum of gamma photons. d-nb.infomums.ac.ir Both types of emissions contribute to the total absorbed dose, but their relative importance and spatial distribution differ significantly.

Beta Emissions: The majority of the therapeutic effect of ¹⁶⁶Ho comes from its high-energy beta particles. springermedizin.ded-nb.info These particles have a limited range in soft tissue, meaning they deposit their energy locally, close to the site of the radionuclide. springermedizin.ded-nb.info This localized energy deposition is ideal for targeting tumors while sparing surrounding healthy tissues. d-nb.infoopenmedscience.com Research indicates that approximately 96% of the emitted energy from ¹⁶⁶Ho is from beta radiation. nih.govsnmjournals.org

Gamma Emissions: ¹⁶⁶Ho also emits gamma photons, with a notable emission at 81 keV. snmjournals.orgacs.org While these gamma emissions contribute a smaller fraction of the total energy, they are crucial for imaging purposes, allowing for the visualization of the radionuclide distribution using techniques like Single Photon Emission Computed Tomography (SPECT). openmedscience.comacs.orgnih.gov This imaging capability is a significant advantage of ¹⁶⁶Ho, as it enables post-administration verification of placement and facilitates more accurate, patient-specific dosimetry. openmedscience.com The contribution of gamma radiation to the absorbed dose in surrounding tissues is generally considered negligible due to their longer penetration distance and the inverse square law. nih.gov

The following table summarizes the key decay characteristics of this compound relevant to dosimetry:

Emission TypeMaximum Energy (MeV)Mean Energy (keV)AbundanceMean Range in Soft Tissue (mm)
Beta (β⁻)1.854665~49%~8.7
Beta (β⁻)1.774-~50%-
Gamma (γ)0.0806-~6.7%-

Table based on data from multiple research sources. snmjournals.orgmums.ac.irscielo.br

Computational Dosimetry Models for this compound (Research)

Computational models are indispensable tools in dosimetry research, allowing for detailed simulations of radiation transport and energy deposition in complex geometries.

Monte Carlo (MC) simulation is considered the gold standard for radiation transport modeling in medical physics. mdpi.comnstri.ir Codes such as MCNP (Monte Carlo N-Particle), GEANT4, and GATE (GEANT4 Application for Tomographic Emission) are frequently used in ¹⁶⁶Ho dosimetry research. snmjournals.orgnstri.irscispace.com These simulations track the paths and interactions of individual particles (electrons and photons) from the decay of ¹⁶⁶Ho through a simulated medium, such as a water phantom or a more complex anatomical model. snmjournals.orgmdpi.comnstri.ir

MC simulations can accurately model the complex physics of particle interactions, including scatter and secondary particle production, providing a highly detailed 3D map of absorbed dose. researchgate.net Research has utilized MC simulations to generate ¹⁶⁶Ho-specific dose point kernels and to validate other, faster calculation methods like the DPK convolution. springermedizin.ded-nb.info Studies comparing different MC codes have shown good agreement for electron dose-point kernels, reinforcing their reliability. nstri.ir

To move towards more patient-specific dosimetry, computational models are often combined with medical imaging data in what is known as voxel-based dosimetry. snmjournals.orgmdpi.com In this approach, patient images from CT or MRI are used to create a 3D grid of volume elements, or voxels, each assigned a specific tissue type and density. medimaging.grmdpi.com The distribution of ¹⁶⁶Ho, often determined from SPECT imaging, is then mapped onto this voxelized phantom. nih.govresearchgate.net

MC simulations or DPK convolution methods are then applied on a voxel-by-voxel basis to calculate the absorbed dose distribution throughout the patient-specific anatomy. mdpi.comnih.govru.nl This allows for the creation of dose-volume histograms (DVHs), which provide a detailed understanding of the dose delivered to the tumor and critical organs. snmjournals.orguu.nl Phantom studies, using both physical and computational anthropomorphic phantoms like the XCAT phantom, are crucial for validating these quantitative imaging and dosimetry techniques before clinical application. researchgate.net Research has shown that voxel-based methods that account for local density variations provide more accurate dose estimates than simpler models. mdpi.com For instance, one study found that voxelwise subtraction of MRI relaxation rate maps improved the accuracy of dose estimation by accounting for pre-existing tissue differences. researchgate.net

The following table presents a comparison of dosimetric models used in ¹⁶⁶Ho research, highlighting their key features and applications.

Dosimetry ModelPrincipleKey FeaturesCommon Application in ¹⁶⁶Ho Research
MIRD Formalism Uses S-values to calculate mean organ dose. nih.govunimi.itSimple, fast, assumes uniform activity distribution. snmjournals.orgOrgan-level dose estimation. iaea.org
Dose-Point Kernel (DPK) Convolution Convolves a pre-calculated dose kernel with the activity distribution. snmjournals.orgspringermedizin.deFaster than MC, provides 3D dose distribution, accounts for non-uniform activity. snmjournals.orgValidating 3D dose distributions for liver microbrachytherapy. snmjournals.org
Monte Carlo (MC) Simulation Simulates individual particle transport and interactions. mdpi.comGold standard for accuracy, models complex geometries and physics, computationally intensive. mdpi.comnstri.irGenerating dose kernels, validating other methods, patient-specific dosimetry. springermedizin.demdpi.com
Voxel-Based Dosimetry Applies dosimetric calculations to a patient-specific voxel grid from medical images. mdpi.comnih.govHighly personalized, can account for tissue heterogeneity, requires accurate image registration and segmentation. nih.govresearchgate.netCreating patient-specific dose maps and dose-volume histograms. snmjournals.orgresearchgate.net

Analytical and Characterization Techniques for Holmium 166 Research

Spectroscopic and Imaging Techniques in Holmium-166 Research

Magnetic Resonance Imaging (MRI) Contrast Properties of Holmium (Research Applications)

Holmium (Ho) possesses paramagnetic properties that make it a subject of interest in research for magnetic resonance imaging (MRI). utwente.nlaps.org The high magnetic moment of holmium, surpassed only by Dysprosium(III), is a key contributor to its paramagnetic behavior at low concentrations. radiopaedia.org This intrinsic paramagnetism allows for the visualization of holmium-containing compounds, such as this compound (¹⁶⁶Ho) microspheres, using MRI. utwente.nlmdpi.comutwente.nl

The presence of holmium alters the magnetic field in its vicinity, which in turn affects the relaxation times of water protons. Specifically, it accelerates the decay of the T2 vector of tissue, a phenomenon that can be quantified to determine the concentration of holmium. nih.govresearchgate.net A linear relationship has been established between the T2* relaxation time and the concentration of holmium, a relationship defined by the relaxivity (R2*). nih.gov This relaxivity is dependent on the strength of the MRI scanner's main magnetic field and the holmium content of the material being imaged. nih.gov

Research has demonstrated the feasibility of using MRI to visualize and quantify the biodistribution of ¹⁶⁶Ho microspheres. mdpi.comnih.gov This capability offers a significant advantage over traditional methods, as MRI provides superior soft tissue contrast and high spatial resolution. utwente.nlnih.gov Studies have shown that MRI can be a competitive alternative to Single Photon Emission Computed Tomography/Computed Tomography (SPECT/CT) for determining the biodistribution of holmium microspheres. utwente.nl

Research Findings:

Quantitative Assessment: MRI can provide a quantitative measurement of the absorbed radiation dose from ¹⁶⁶Ho microspheres by convolving quantitative MRI data with a ¹⁶⁶Ho dose point kernel. nih.gov In patient studies, MRI-based assessments of the total amount of holmium microspheres in the liver have shown a strong correlation with the administered amount. nih.gov

High Concentration Quantification: Specialized post-processing methods, such as S(0)-fitting, have been developed to estimate high R2* values in voxels where conventional fitting fails due to rapid signal decay from high local concentrations of ¹⁶⁶Ho microspheres. nih.gov This allows for more accurate quantification in areas of high microsphere accumulation. nih.gov

Field Strength Considerations: Research has been conducted to characterize the contrast behavior of holmium microspheres at various MRI field strengths, including low-field (0.5T) and high-field (1.5T and 3T) systems. utwente.nl Low-field MRI systems are of particular interest for intra-operative applications due to their larger and more open bore sizes, which provide better patient access. utwente.nl

Multimodality Imaging: The paramagnetic nature of holmium complements its radioactive properties, enabling multimodality imaging with MRI, SPECT, and CT. plos.org This allows for a comprehensive evaluation of the distribution and effects of ¹⁶⁶Ho-based agents. plos.org

Table 1: this compound Microsphere Quantification using MRI in a Patient Study This table presents data from a study investigating the capability of MRI to measure the intrahepatic microsphere distribution in patients treated with ¹⁶⁶Ho-PLLA-MS radioembolisation. The amount of microspheres delivered is compared to the amount detected by MRI.

Patient IDDelivered Ho-PLLA-MS (mg)MRI-Detected Ho-PLLA-MS (mg)Detected Fraction (%)
148043991
2480488102
348045094
448046196
524023698
660050484
772066693
836032891
936033593
Mean ± SD 93 ± 5

Data sourced from a study on MRI-based biodistribution assessment of this compound poly(L-lactic acid) microspheres. nih.gov

SPECT and PET Imaging Principles for this compound Detection and Distribution Research

The radioisotope this compound (¹⁶⁶Ho) is well-suited for nuclear imaging due to its decay characteristics. It emits both high-energy beta particles, which are therapeutic, and gamma photons (primarily at 81 keV), which can be detected for imaging purposes. nih.govplos.orgsnmjournals.org This dual-emission property allows for the use of Single Photon Emission Computed Tomography (SPECT) to visualize the in vivo distribution of ¹⁶⁶Ho-based radiopharmaceuticals. nih.govtudelft.nl

SPECT Imaging:

SPECT is a nuclear medicine imaging technique that provides three-dimensional information about the distribution of a radiotracer within the body. uu.nl For ¹⁶⁶Ho, SPECT cameras are used to detect the 81 keV gamma photons. nih.gov The resulting images can be used to quantify the amount of radioactivity in different organs and tissues, which is crucial for dosimetry calculations. tudelft.nlfrontiersin.org

Quantitative SPECT analysis has been validated in realistic models, demonstrating a strong correlation between SPECT images and the actual distribution of ¹⁶⁶Ho microspheres. tudelft.nl However, accurate quantification requires careful correction for physical effects such as photon attenuation and scatter. nih.gov Various scatter correction methods, including dual-energy window (DEW) and triple-energy window (TEW) techniques, have been investigated to improve the accuracy of ¹⁶⁶Ho SPECT. nih.gov Research indicates that TEW scatter correction can provide superior uniformity and higher contrast recovery compared to DEW. nih.gov

PET Imaging:

While ¹⁶⁶Ho is primarily a beta and gamma emitter, Positron Emission Tomography (PET) can also be relevant in the context of research involving holmium. Although not a direct application for imaging ¹⁶⁶Ho itself, PET is another key nuclear imaging modality that provides quantitative data on radionuclide distribution. uu.nl In some research settings, PET imaging of other positron-emitting isotopes might be used in conjunction with ¹⁶⁶Ho studies for comparative or correlative purposes. For instance, in the context of radioembolization, PET/CT imaging of Yttrium-90 (⁹⁰Y) is a common method for visualizing dose distribution. mdpi.com

The ability to perform quantitative imaging with SPECT allows for detailed dosimetric analysis, enabling researchers to correlate the absorbed radiation dose with biological outcomes. mdpi.comuu.nl This is a critical aspect of research aimed at optimizing the therapeutic efficacy of ¹⁶⁶Ho.

Research Findings:

Predictive Value: Studies have shown that a scout dose of ¹⁶⁶Ho microspheres imaged with SPECT can accurately predict the biodistribution of a subsequent therapeutic dose. tudelft.nl

Dosimetry: Quantitative SPECT imaging is essential for performing voxel-based dosimetry, which allows for a personalized assessment of the radiation dose delivered to tumors and healthy tissues. frontiersin.orgmdpi.com

Comparison with other agents: Research has compared the predictive accuracy of ¹⁶⁶Ho scout doses with technetium-99m macroaggregated albumin (⁹⁹mTc-MAA) for radioembolization planning, with some studies suggesting that the ¹⁶⁶Ho scout dose has superior predictive value for intrahepatic distribution. nih.govmdpi.com

Table 2: Comparison of Lung Absorbed Doses Estimated by Different Imaging Modalities This table compares the lung absorbed doses estimated from different imaging techniques with the post-treatment ¹⁶⁶Ho SPECT/CT as the reference.

Imaging ModalityMedian Estimated Lung Absorbed Dose (Gy)Range of Estimated Lung Absorbed Dose (Gy)
Post-treatment ¹⁶⁶Ho SPECT/CT (Reference) 0.02 0.0 - 0.7
Pre-treatment ¹⁶⁶Ho SPECT/CT0.020.0 - 0.4
Pre-treatment ¹⁶⁶Ho Planar Scintigraphy10.44.0 - 17.3
Pre-treatment ⁹⁹mTc-MAA SPECT/CT2.51.2 - 12.3
Pre-treatment ⁹⁹mTc-MAA Planar Scintigraphy5.52.3 - 18.2

Data sourced from a clinical study on ¹⁶⁶Ho radioembolization. nih.gov

Confocal Microscopy for Intracellular Localization of this compound (Research)

Confocal microscopy is a high-resolution optical imaging technique that allows for the visualization of fluorescently labeled molecules within cells and tissues. uclouvain.beyale.edu It utilizes a focused laser beam to excite fluorophores in a specific focal plane, and a pinhole aperture to reject out-of-focus light, resulting in sharp, detailed images. uclouvain.be This technique is particularly valuable for determining the subcellular localization of various compounds. uclouvain.benih.gov

In the context of this compound research, while ¹⁶⁶Ho itself is not fluorescent, it can be incorporated into nanoparticles or conjugated with fluorescent molecules to enable its visualization using confocal microscopy. This approach allows researchers to track the intracellular fate of ¹⁶⁶Ho-containing agents and understand their interaction with cellular components. thno.orgnus.edu.sg

The principle involves labeling the holmium-containing entity with a fluorescent dye or protein. The labeled cells are then imaged using a confocal microscope. By co-staining with fluorescent markers for specific organelles (e.g., mitochondria, lysosomes, nucleus), it is possible to determine if the holmium-containing compound co-localizes with these structures. researchgate.netprotocols.io This information is crucial for understanding the mechanisms of action and potential cytotoxicity of ¹⁶⁶Ho-based therapeutic agents at the cellular level.

Research Applications:

Tracking Nanoparticles: Researchers can synthesize fluorescently labeled nanoparticles containing holmium and use confocal microscopy to observe their uptake and intracellular distribution in cancer cells. nus.edu.sg

Co-localization Studies: By using multiple fluorescent labels, it is possible to simultaneously visualize the holmium-containing compound and specific cellular organelles to assess co-localization. researchgate.net The relative intensity of the fluorescence signals along a defined line can be plotted to provide a quantitative measure of co-localization. researchgate.net

3D Reconstruction: Confocal microscopy allows for the acquisition of a series of optical sections (a z-stack) through the cell, which can then be used to create a three-dimensional reconstruction of the intracellular distribution of the holmium-containing agent. uclouvain.be

While direct imaging of ¹⁶⁶Ho with confocal microscopy is not possible, the use of fluorescently labeled holmium compounds provides a powerful tool for investigating its cellular and subcellular behavior in a research setting.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Holmium Quantification

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used for determining the elemental composition of a sample. It can detect and quantify most elements of the periodic table at trace and ultra-trace concentrations. In the context of this compound research, ICP-MS is a vital tool for the accurate quantification of holmium in various biological and environmental samples. plos.orgnih.govornl.gov

The principle of ICP-MS involves introducing a sample, typically in liquid form, into a high-temperature argon plasma. The plasma atomizes the sample and then ionizes the atoms. These ions are then directed into a mass spectrometer, which separates them based on their mass-to-charge ratio. A detector then measures the abundance of each ion, allowing for the determination of the concentration of the corresponding element in the original sample.

For the analysis of holmium, the sample (e.g., tissue, blood) is first digested, often using strong acids like aqua regia, to bring the holmium into solution. plos.org This solution is then introduced into the ICP-MS system for analysis. The technique can be used to measure the total holmium content, which includes both the radioactive ¹⁶⁶Ho and any stable holmium (¹⁶⁵Ho) that may be present. plos.orgthno.org

Research Applications:

Biodistribution Studies: ICP-MS is used to determine the concentration of holmium in various organs and tissues following the administration of a holmium-containing compound. plos.orgacs.org This provides quantitative data on the biodistribution and accumulation of the compound in the body. acs.org

Half-life Determination: In combination with activity measurements, ICP-MS has been used to precisely determine the half-life of holmium isotopes, such as the metastable isomer ¹⁶⁶ᵐHo. nih.gov This involves measuring the number of atoms of the isotope in a sample with a known activity. nih.gov

Quantification in Microspheres: ICP-MS can be used to determine the holmium content of microspheres used in radioembolization, which is crucial for accurate dosimetry and treatment planning. uu.nl

Table 3: Holmium Biodistribution in a Murine Model This table shows the percentage of the total measured holmium detected in various organs of mice following treatment with ¹⁶⁶HoAcAcMS, as determined by ICP-MS.

OrganMedian Holmium Content (% of total measured)Interquartile Range (IQR)
Tumor72.9%33.1% - 83.6%
LiverNot ReportedNot Reported
SpleenNot ReportedNot Reported
KidneysNot ReportedNot Reported
LungsNot ReportedNot Reported

Data sourced from a preclinical study on intratumoral administration of ¹⁶⁶Ho-acetylacetonate microspheres. plos.org

Future Research Directions and Emerging Concepts for Holmium 166

Development of Novel Chelators and Bioconjugates for Enhanced Holmium-166 Targeting

The efficacy of targeted radionuclide therapy is critically dependent on the stable association of the radionuclide with a targeting biomolecule. Research is actively pursuing new chelators and bioconjugation strategies to ensure that ¹⁶⁶Ho reaches its intended target with high specificity and remains there, minimizing off-target toxicity.

A primary focus is on the development of bifunctional chelating agents (BFCAs). These molecules have one functional group that strongly binds the ¹⁶⁶Ho ion and another that covalently attaches to a targeting vector, such as a monoclonal antibody or peptide. nih.govgoogle.com Macrocyclic chelators like 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and its derivatives are well-studied for their ability to form highly stable complexes with trivalent lanthanide ions like Ho³⁺. google.comulisboa.pt Future research aims to synthesize novel DOTA analogues and other cyclen-based macrocycles to further improve the in vivo stability of ¹⁶⁶Ho complexes. google.comulisboa.pt

Another emerging area is the use of nanoparticles as carriers. For instance, research into the ¹⁶⁶Dy/¹⁶⁶Ho in vivo generator system has explored core-shell structured gold nanoparticles to carry the parent ¹⁶⁶Dy. nih.gov This approach aims to prevent the loss of the daughter ¹⁶⁶Ho nuclide, which can occur due to the recoil energy from the beta decay of ¹⁶⁶Dy when conventional chelators are used. nih.gov In one study, incorporating ¹⁶⁶Dy into gold nanoparticles resulted in over 90% retention of both ¹⁶⁶Dy and the resulting ¹⁶⁶Ho, demonstrating a promising chelator-free radiolabeling method with high stability. nih.gov

The development of radiopharmaceuticals like the ¹⁶⁶Ho-labelled chitosan (B1678972) complex represents another avenue. This complex forms a gel within the microenvironment of an injection site, which has demonstrated a high retention rate of approximately 90% at the point of administration. nih.gov

Chelator/Bioconjugate TypeResearch FocusKey Findings/Potential
Macrocyclic BFCAs Synthesis of novel DOTA and cyclen-based derivatives. google.comulisboa.ptFormation of extremely stable complexes with Ho³⁺, crucial for in vivo applications. google.com
Nanoparticle Carriers Use of gold nanoparticles for ¹⁶⁶Dy/¹⁶⁶Ho in vivo generators. nih.govPrevents loss of daughter nuclide (¹⁶⁶Ho) upon decay; high retention (>90%) of both nuclides. nih.gov
Polymer Complexes Development of agents like ¹⁶⁶Ho-chitosan. nih.govForms a gel in situ, leading to high local retention (~90%) at the injection site. nih.gov
Peptide Conjugates Labeling of peptides and antibodies with ¹⁶⁶Ho. nih.govtums.ac.irEnables targeted delivery to specific cellular receptors for cancer therapy. tums.ac.ir

Exploration of New Production Routes and Radionuclide Generators for this compound

The availability and specific activity of ¹⁶⁶Ho are critical for its widespread research and clinical use. Current research is exploring alternative production methods to enhance yield, purity, and accessibility.

¹⁶⁶Ho can be produced through two primary methods:

Direct Neutron Activation: This involves the neutron irradiation of stable Holmium-165 (¹⁶⁵Ho) in a nuclear reactor via the ¹⁶⁵Ho(n,γ)¹⁶⁶Ho reaction. nih.gov ¹⁶⁵Ho has a 100% natural abundance, making this a common production route. nih.gov A significant innovation in this area is the development of a 'flexible irradiation facility' which allows for longer irradiation times of ¹⁶⁵Ho-loaded microspheres without damaging them, resulting in a higher specific activity. tudelft.nl

Indirect Production via a Generator: This method involves the decay of a parent radionuclide, Dysprosium-166 (¹⁶⁶Dy), to ¹⁶⁶Ho. nih.govradiologykey.com The ¹⁶⁶Dy itself is produced in a reactor through a double neutron capture reaction on Dysprosium-164 (B84499) (¹⁶⁴Dy): ¹⁶⁴Dy(n,γ)¹⁶⁵Dy(n,γ)¹⁶⁶Dy. tums.ac.ir The resulting ¹⁶⁶Ho is "no-carrier-added," meaning it has a much higher specific activity, which is highly desirable for labeling targeting molecules. tums.ac.irradiologykey.com

A key research challenge has been the efficient separation of ¹⁶⁶Ho from its ¹⁶⁶Dy parent. Methods using extraction chromatography and high-performance liquid chromatography (HPLC) have been developed to achieve quantitative separation, yielding high-purity ¹⁶⁶HoCl₃ suitable for labeling sensitive biomolecules. tums.ac.irradiologykey.com

Furthermore, the concept of an in vivo ¹⁶⁶Dy/¹⁶⁶Ho generator is being investigated. This involves administering a ¹⁶⁶Dy-labeled compound that, after localizing to a target tissue, decays to ¹⁶⁶Ho, delivering the therapeutic radiation dose directly at the site. researchgate.net Animal studies have shown that for certain complexes like [¹⁶⁶Dy]Dy-DTPA, the daughter ¹⁶⁶Ho does not translocate from the complex upon formation, indicating the potential feasibility of this approach. researchgate.net

Production RouteMethodAdvantagesResearch Challenges/Directions
Direct Production Neutron activation of ¹⁶⁵Ho in a reactor. nih.govStraightforward, uses 100% abundant stable isotope. nih.govOptimizing irradiation conditions to maximize specific activity without damaging carrier molecules (e.g., microspheres). tudelft.nl
Indirect (Generator) Decay of reactor-produced ¹⁶⁶Dy. radiologykey.comProduces no-carrier-added ¹⁶⁶Ho with very high specific activity. tums.ac.irradiologykey.comEfficient and rapid separation of ¹⁶⁶Ho from ¹⁶⁶Dy; development of stable in vivo generator systems. radiologykey.comresearchgate.net

Integration of this compound with Multimodal Research Strategies

A major advantage of ¹⁶⁶Ho is its inherent suitability for multimodal imaging, a concept often termed "theranostics" (therapy and diagnostics). tums.ac.ir This allows for the same agent to be used for both treatment and for visualizing its distribution in the body. Future research is heavily focused on exploiting these unique properties.

¹⁶⁶Ho possesses three key physical properties that enable multimodal imaging:

Beta Emission: High-energy beta particles are responsible for the therapeutic effect. nih.gov

Gamma Emission: It emits gamma photons (notably at 81 keV) that can be detected by Single-Photon Emission Computed Tomography (SPECT), allowing for quantitative visualization of the radionuclide's distribution. nih.govacs.org

Paramagnetism: As a lanthanide, holmium is highly paramagnetic, which allows it to be imaged using Magnetic Resonance Imaging (MRI). nih.govacs.org It appears as a distinct signal on T2*-weighted images. plos.org

High Density: The high atomic number of holmium allows for its visualization via CT scan. nih.govnih.gov

This combination allows researchers to use SPECT and MRI to perform accurate, patient-specific dosimetry and to verify the delivery of ¹⁶⁶Ho-loaded agents to the target tissue. nih.govplos.org Studies have demonstrated the feasibility of using SPECT/CT and MRI to visualize the distribution of ¹⁶⁶Ho-acetylacetonate microspheres (¹⁶⁶HoAcAcMS) after intratumoral injection in animal models of renal cancer. plos.orgnih.gov

An emerging research strategy is the use of dual-isotope imaging protocols. For instance, co-injecting ¹⁶⁶Ho with Technetium-99m (⁹⁹mTc) stannous-phytate, which accumulates in healthy liver cells, allows for simultaneous imaging. nih.gov This technique can improve the automatic segmentation of healthy liver tissue from tumor tissue, enhancing the accuracy of dosimetry calculations. nih.gov

Advanced Dosimetry Modeling and Validation in Research Settings for this compound

Accurate dosimetry—the calculation of the absorbed radiation dose—is fundamental to optimizing radionuclide therapy. The unique imaging capabilities of ¹⁶⁶Ho are paving the way for highly personalized and advanced dosimetry models.

Traditionally, dosimetry was based on standardized models assuming uniform distribution. However, the ability to image ¹⁶⁶Ho with SPECT and MRI allows for voxel-based, three-dimensional personalized dosimetry. mdpi.comnih.gov This means the absorbed dose can be calculated for very small volume elements (voxels), providing a detailed map of the dose distribution within the tumor and surrounding healthy tissues. nih.gov

Future research is focused on several key areas:

Individualized Treatment Planning: Clinical studies like the iHEPAR trial are prospectively evaluating dosimetry-based individualized treatment planning. clinicaltrials.gov This approach uses a scout dose of ¹⁶⁶Ho microspheres to predict the dose distribution before the full therapeutic activity is administered, allowing for the treatment plan to be tailored to each patient's specific anatomy and tumor uptake. nih.govclinicaltrials.gov

Improving Imaging for Dosimetry: Research is being conducted to enhance the accuracy of imaging data used for dosimetry. This includes developing nonrigid image registration algorithms to better align pre- and post-treatment MRI scans, which improves the accuracy of dose maps. ru.nl Additionally, studies are working to harmonize SPECT acquisition and reconstruction protocols across different scanners and institutions to ensure that dosimetry calculations are reproducible and reliable. researchgate.net

Automated Segmentation: To make advanced dosimetry more feasible in clinical practice, automated methods are being developed. The dual-isotope ¹⁶⁶Ho–⁹⁹mTc imaging protocol, for example, enables automatic segmentation of the healthy liver, a crucial and time-consuming step in dosimetry calculations. nih.gov

These advancements are moving the field away from one-size-fits-all approaches and toward truly personalized radionuclide therapy, where treatment is optimized to deliver a lethal dose to the tumor while minimizing exposure to healthy organs. mdpi.comclinicaltrials.gov

Investigation of Microenvironmental Effects on this compound Interactions in Research Models

The tumor microenvironment (TME) plays a critical role in the effectiveness of cancer therapies. The TME is a complex ecosystem of cancer cells, stromal cells, blood vessels, and the extracellular matrix. Understanding how ¹⁶⁶Ho-based radiopharmaceuticals interact with the TME is a key area of future research.

One significant factor in the TME is high intratumoral pressure, which can hinder the delivery and distribution of therapeutic agents. Research in ex vivo human pancreatic ductal adenocarcinoma (PDAC) models, which are known for high intratumoral pressure, has focused on developing specialized injection systems and parameters to ensure effective intratumoral deposition of ¹⁶⁶Ho microspheres with minimal leakage. mdpi.com

Another area of investigation is how the formulation of the ¹⁶⁶Ho agent influences its behavior in the microenvironment. For example, a ¹⁶⁶Ho-chitosan complex was developed to form a gel at the injection site, leveraging the local microenvironment to create a depot and achieve high retention of the radionuclide. nih.gov

Q & A

Q. What nuclear properties of Holmium-166 make it suitable for therapeutic applications?

this compound (¹⁶⁶Ho) undergoes beta decay with a half-life of 26.8 hours, emitting beta particles (average energy 665 keV) and low-abundance gamma rays. These properties enable localized radiotherapy with minimal systemic exposure. The equilibrium dose constant (1.4 gm-rad/pCi-hr) allows precise tumor targeting while sparing healthy tissue .

Q. How is this compound produced for radioembolization studies?

Stable holmium-165 is neutron-activated via the ¹⁶⁶Er(n, p)¹⁶⁶Ho reaction in nuclear reactors (e.g., the MARIA reactor). Post-irradiation, microspheres (e.g., holmium polylactide) are synthesized and validated for radiochemical purity. Carrier-free production ensures high specific activity for therapeutic efficacy .

Q. What standard methods quantify this compound microspheres in preclinical studies?

  • CT Imaging : Validated in phantom studies for spatial distribution analysis, with attenuation coefficients calibrated for ¹⁶⁶Ho .
  • MRI : T2*-weighted sequences detect paramagnetic ¹⁶⁶Ho microspheres, correlating with SPECT-derived dose estimates (r = 0.927, p < 0.001) .
  • Gamma Counting : Used ex vivo to validate imaging-based quantification in animal models .

Advanced Research Questions

Q. How can SPECT imaging protocols be optimized for dosimetry of high-activity this compound?

High-count rate scenarios (e.g., post-radioembolization) require dead-time correction and hybrid scatter correction algorithms. Monte Carlo simulations (e.g., Simplicit90Y) improve accuracy, though formal validation for ¹⁶⁶Ho is ongoing. Energy window optimization (e.g., 80 keV ± 10%) reduces noise .

Q. What methodologies assess biodistribution of ¹⁶⁶Ho microspheres post-administration?

  • Multimodal Imaging : Co-register MRI (for anatomical distribution) with SPECT (for dosimetry) to map microsphere deposition .
  • Histopathological Validation : Post-mortem liver biopsies quantify microsphere density and correlate with imaging data .
  • Pharmacokinetic Modeling : Track ¹⁶⁶Ho clearance rates in non-target tissues to evaluate safety margins .

Q. How are discrepancies in absorbed dose calculations between MRI and SPECT resolved?

Discrepancies arise from SPECT scatter correction errors and MRI susceptibility artifacts. Calibration phantoms with known ¹⁶⁶Ho concentrations are used to cross-validate modalities. A hybrid approach, combining SPECT’s quantitative accuracy with MRI’s spatial resolution, is recommended .

Q. What experimental designs evaluate the dose-response relationship of ¹⁶⁶Ho in clinical trials?

  • Dose Escalation Studies : Incremental dose cohorts (e.g., 60–120 Gy) monitor toxicity and tumor response (RECIST 1.1 criteria) .
  • Retrospective Multicenter Analyses : Pool data from registries to identify correlations between administered activity and progression-free survival .
  • Combination Therapies : Co-administer ¹⁶⁶Ho with radiofrequency ablation to assess synergistic effects on tumor necrosis .

Q. What strategies mitigate scatter interference in ¹⁶⁶Ho SPECT imaging?

  • Triple-Energy Window Correction : Reduces downscatter from high-energy gamma emissions .
  • Monte Carlo Simulations : Model photon interactions to refine scatter correction factors .
  • Collimator Selection : Medium-energy collimators balance sensitivity and resolution for ¹⁶⁶Ho’s 81 keV gamma peak .

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